2-Fluorobutane

Catalog No.
S617584
CAS No.
359-01-3
M.F
C4H9F
M. Wt
76.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobutane

CAS Number

359-01-3

Product Name

2-Fluorobutane

IUPAC Name

2-fluorobutane

Molecular Formula

C4H9F

Molecular Weight

76.11 g/mol

InChI

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3

InChI Key

IXHWZHXLJJPXIS-UHFFFAOYSA-N

SMILES

CCC(C)F

Synonyms

2-fluorobutane

Canonical SMILES

CCC(C)F

Thermophysical Property Data for 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

The most comprehensive data available comes from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations. The following table summarizes the available quantitative data for 2-Fluorobutane (C₄H₉F, Molar Mass: 76.114 g/mol) [1].

Property Value / Range Conditions / Notes
Molar Mass 76.114 g/mol [1]
Normal Boiling Temperature Data Available Recommended value in WTT [1]
Critical Temperature Data Available Recommended value in WTT [1]
Critical Pressure Data Available Recommended value in WTT [1]
Density (Liquid in equilibrium with Gas) 10 experimental data points Temperature range: 140 K to 448 K [1]
Density (Gas) 1 experimental data point Temperature: 220 K to 440 K; Pressure: 0.0006 kPa to 641.364 kPa [1]
Enthalpy of Vaporization Data Available Temperature range: 220 K to 448 K [1]
Heat Capacity (Ideal Gas) Data Available Temperature range: 200 K to 1000 K [1]
Viscosity Data Available Liquid & Gas; Various temperature/pressure ranges [1]
Thermal Conductivity Data Available Liquid & Gas; Various temperature/pressure ranges [1]

For the specific density of the liquid under standard conditions, you would need to query the NIST WTT database directly using the provided URL to obtain the exact numerical value [1].

Experimental Protocol: Gas Chromatography Analysis

start Sample Preparation: Synthesize this compound via nucleophilic substitution step1 Instrument Setup: Configure Gas Chromatograph (GC/FID or GC-MS) start->step1 step2 Calibration: Run standard compounds to establish baseline step1->step2 step3 Sample Injection: Introduce this compound sample into the GC system step2->step3 step4 Separation & Detection: Compounds separate in column and are detected by FID/MS step3->step4 step5 Data Analysis: Identify this compound peak, assess purity and thermo-stability step4->step5 end Output: Chromatogram and Quantitative Report step5->end

Workflow for Gas Chromatography analysis of this compound.

Detailed Methodological Steps
  • Sample Preparation: this compound can be synthesized via nucleophilic substitution reactions for subsequent analysis [2].
  • Instrument Calibration: The Gas Chromatograph (GC) is configured, typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The system is calibrated using standard hydrocarbon compounds to ensure accurate retention time and response factor data [2].
  • Sample Injection and Separation: A small, precise volume of the prepared sample is injected into the GC inlet. The components are vaporized and carried by an inert gas through a chromatographic column, where they separate based on their differing interactions with the column coating [2].
  • Detection and Data Analysis: As separated compounds elute from the column, they are detected by the FID or MS. The resulting chromatogram shows peaks at specific retention times. The peak corresponding to this compound is identified by comparing its retention time with known standards. The area and shape of the peak are used to quantify the compound and assess its purity and thermo-stability over time [2].

A Guide to Accessing Authoritative Data

Since the specific density value you mentioned was not found, here is a practical path forward for your research:

  • Consult the Primary Source: The NIST WTT database is the most authoritative source identified in the search. You can access it directly at: [Link] to retrieve the exact density data across various temperatures [1].
  • Explore Academic Literature: Use scholarly databases to search for papers on this compound. The search results indicate that topics such as "ab initio methods," "elimination reactions," "regio- and stereoselectivities," and "thermo-stability" have been studied, which may contain the density data you need [2].
  • Verify the 0.77 g/cm³ Value: When you find a density value in literature, carefully note the temperature and pressure conditions at which it was measured, as these factors significantly influence density.

References

2-Fluorobutane melting point -121°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the core physicochemical data for 2-Fluorobutane from various sources.

Property Value Reference
CAS Registry Number 359-01-3 [1] [2] [3]
Molecular Formula C₄H₉F [1] [2] [4]
Molecular Weight 76.11 g/mol [1] [2] [4]
Melting Point -121 °C [1] [5] [6]
Boiling Point 25 °C (at 760 mmHg) [1] [6]
Density 0.77 g/mL @ 15 °C [1]
Refractive Index 1.3299 @ 20 °C [1]

Conformational Stability & Spectroscopy

A spectroscopic study identified three distinct conformers of this compound, which differ in the spatial orientation of the fluorine atom and methyl group [7].

  • Lowest Energy Conformer: Me-trans (50% abundance at ambient temperature)
  • Other Conformers: F-trans (31% abundance) and H-trans (19% abundance)
  • Enthalpy Differences: The Me-trans form is more stable than the F-trans form by 1.21 kJ/mol and more stable than the H-trans form by 2.49 kJ/mol [7].

The following diagram illustrates the relative energies and estimated populations of these three conformers at ambient temperature:

H_trans H-trans Conformer F_trans F-trans Conformer Me_trans Me-trans Conformer Me_trans->H_trans ΔH = +2.49 kJ/mol Me_trans->F_trans ΔH = +1.21 kJ/mol

Energy differences and populations of this compound conformers at ambient temperature.

Synthetic Protocol

One efficient synthesis of this compound is the dehydroxy-fluorination of 2-butanol, yielding the product at 71.2% [2].

Reaction Scheme

This is a nucleophilic substitution where a hydroxyl group (-OH) is replaced by a fluorine atom (-F) [2].

Butanol 2-Butanol (C4H9OH) Product This compound (C4H9F) Butanol->Product Reagent Catalyst Cat DBU, 60-100°C Reagent Methanesulfonyl fluoride (CH3FO2S) Reagent->Product

Synthesis of this compound from 2-butanol via nucleophilic substitution.

Detailed Experimental Procedure

1. Reaction Setup

  • Apparatus: Assemble a 300 mL glass reactor with a stirring bar, dropping funnel, thermometer, and a collection receiver cooled in a dry ice-ethanol bath [2].
  • Charging: Add 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reactor [2].
  • Atmosphere: Purge the system and maintain under a nitrogen atmosphere [2].
  • Heating: Heat the reactor with stirring to an internal temperature of 60°C [2].

2. Reaction and Work-up

  • Addition: Add 50 g of methanesulfonyl fluoride dropwise via the funnel over ~1 hour, maintaining 60°C [2].
  • Initial Reaction: Stir at 60°C for 5 hours after addition [2].
  • Distillation: Raise reactor temperature to 100°C and continue reaction for 1 hour. The product distills off and is collected in the chilled receiver [2].

3. Product Identification The collected organic substance can be identified as this compound by:

  • Gas Chromatography: Determine yield (71.2% based on methanesulfonyl fluoride) [2].
  • NMR Spectroscopy:
    • ¹H-NMR (CDCl₃): δ 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [2].
    • ¹⁹F-NMR (CDCl₃): δ -173 (m, F) [2].

Safety and Handling

This compound is classified as hazardous. Please note the following safety information:

Hazard Category GHS Hazard Statements [1]
Flammability H224: Extremely flammable liquid and vapor.
Pressure H280: Contains gas under pressure; may explode if heated.

| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Transport | DOT/IATA/IMDG: UN 1993, Hazard Class 3, Packing Group I [1]. |

Application and Analysis Notes

  • High Purity Production: Patents exist for producing high-purity this compound (≥99.9%) using butane, important for precise industrial or research applications [8].
  • Thermal Stability: Its thermal stability has been investigated through gas chromatography, which is crucial for understanding its behavior under various experimental conditions [8].
  • Regioselectivity Studies: Ab initio methods have been used to examine the regio- and stereoselectivities of its elimination reactions, valuable for reaction mechanism studies [8].

References

Experimental Physico-chemical Properties of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for 2-Fluorobutane (C₄H₉F) from a technical datasheet, which cites SynQuest as the source [1].

Property Value Conditions / Notes
Molecular Formula C₄H₉F -
Molar Mass 76.113 g/mol -
Refractive Index (n) 1.3299 Experimental (SynQuest 55858, 1100-3-47) [1]
Density 0.77 g/mL Experimental (SynQuest) [1]
Boiling Point 25 °C At 760 mmHg, Experimental (SynQuest) [1]
Melting Point -121 °C Experimental (SynQuest) [1]
Flash Point -27.8 °C Predicted [1]

Experimental Protocol for Refractive Index Measurement

The general methodology for determining refractive index, as described in a study on binary liquid mixtures, involves using an Abbes refractometer [2]. The specific protocol can be summarized as follows:

  • Instrument Calibration: The refractometer is first inspected and calibrated using a test piece with a known refractive index (e.g., using mono bromo-naphthalene) to ensure accuracy [2].
  • Temperature Control: The refractometer's prism hose is connected to a thermostated water bath to maintain a constant temperature during measurement, which is critical for accurate results. The temperature is monitored with a built-in digital thermometer [2].
  • Sample Measurement: A drop of the pure liquid sample (this compound, in this context) is placed on the main prism surface [2].
  • Reading Demarcation Line: The measuring knob is adjusted to bring the demarcation line between light and dark fields into view. The dispersion knob is then used to sharpen this line [2].
  • Data Recording: The measuring knob is fine-tuned to center the demarcation line on the crosshairs. The refractive index value is then read directly from the scale in the field of view [2].

Experimental Workflow for Property Validation

The following diagram illustrates the logical workflow for measuring and validating the physicochemical properties of a compound like this compound, from sample preparation to final data compilation. This workflow integrates the general refractive index protocol [2] with the types of properties reported [1].

G start Sample Preparation (Purification/Distillation) step1 Instrument Setup (Abbes Refractometer Calibration) start->step1 step2 Temperature Control (Thermostated Bath Circulation) step1->step2 Calibrated step3 Refractive Index Measurement step2->step3 Stable Temp step4 Density Measurement (Specific Gravity Bottle) step3->step4 step5 Thermal Property Analysis (Boiling/Melting Point) step4->step5 compile Data Compilation & Validation step5->compile end Technical Datasheet compile->end Finalize

Diagram of the experimental workflow for validating the physicochemical properties of a compound like this compound.

Key Information for Researchers

  • Data Recency: The core experimental data for this compound, including the refractive index of 1.3299, is from a 2018 source [1]. I recommend consulting specialized chemical databases or recent scientific literature for potentially newer studies.
  • Lack of Pathways for Simple Organics: Signaling pathway diagrams are typically relevant for complex biochemical or pharmacological molecules. For a simple organic compound like this compound, such pathways are not applicable and were not found in the search results.

References

2-Fluorobutane phase diagram liquid gas equilibrium

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of 2-Fluorobutane

The following table consolidates key properties of this compound (C₄H₉F, CAS 359-01-3) from the National Institute of Standards and Technology (NIST) and other chemical sources [1] [2] [3].

Property Value Unit Source / Notes
Molecular Formula C₄H₉F - [1] [3]
Molar Mass 76.114 g/mol [1]
Normal Boiling Point 289.75 (calc.) K Joback Calculated Property [2]
25.0 °C Experimental Value [3]
Melting Point 120.43 (calc.) K Joback Calculated Property [2]
-121 °C Experimental Value [3]
Critical Temperature 445.48 (calc.) K Joback Calculated Property [2]
Critical Pressure 3722.56 (calc.) kPa Joback Calculated Property [2]
Critical Density 0.272 m³/kmol Joback Calculated Property [2]
Liquid Density 0.77 g/mL @ 15°C [3]

According to NIST Web Thermo Tables, experimentally derived data is available for this compound, including boiling temperature as a function of pressure and phase boundary pressure as a function of temperature [1]. The dataset is extensive, also covering properties like enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity for both liquid and gas phases.

Experimental Vapor-Liquid Equilibrium (VLE) Protocols

The core data on liquid-gas equilibrium is typically measured using highly accurate experimental methods. Although the specific protocol for this compound was not detailed in the results, the following method, described for related fluorinated compounds, is representative of the state-of-the-art approach.

VLE_Protocol Start Start VLE Measurement Equip Apparatus Setup: 'Static-Analytic' Method Start->Equip Sample Introduce Sample (Pure this compound) Equip->Sample Equil Set Temperature (T) and Allow Equilibrium Sample->Equil Extract Extract Phases via Rapid Online Sampler (ROLSI) Equil->Extract Analyze Analyze Composition (e.g., Gas Chromatography) Extract->Analyze MeasureP Measure Equilibrium Pressure (P) Analyze->MeasureP Repeat Repeat for New T MeasureP->Repeat Repeat->Equil Yes Model Model Data with Peng-Robinson EOS Repeat->Model No End Report VLE Data Model->End

Experimental VLE Workflow

The "static-analytic" method is a standard for high-quality VLE data measurement [4]:

  • Apparatus: A key component is the Rapid Online Sampler-Injector (ROLSI), which allows for direct sampling of the liquid and vapor phases while the mixture is at equilibrium within a cell [4].
  • Procedure: The pure substance (or mixture) is brought to a precise, constant temperature. Once equilibrium between the liquid and vapor phases is established (typically waiting at least 10 minutes after stabilization), the ROLSI sampler is used to withdraw micro-samples from each phase for analysis [4].
  • Analysis: The composition of the samples is most often determined using Gas Chromatography (GC).
  • Data Correlation: The experimental data (Temperature, Pressure, Composition) is then correlated with a thermodynamic model. The Peng-Robinson Equation of State (EOS), often coupled with the Mathias-Copeman alpha function and Wong-Sandler mixing rules, is widely used for this purpose [4].

How to Proceed for a Complete Phase Diagram

  • Access the NIST Database: The most reliable course of action is to directly access the NIST Web Thermo Tables (WTT) database cited in the search results [1]. It contains the underlying data for the liquid-gas phase boundary. Professional or institutional subscriptions may be required for full access.
  • Construct the Diagram: Using the tabulated data from NIST for "Phase boundary pressure (Liquid in equilibrium with Gas) as a function of Temperature", you can plot the liquid-gas coexistence curve yourself [1]. This curve is a central part of the phase diagram.
  • Consult Primary Literature: A thorough search of scientific journals (e.g., Journal of Chemical & Engineering Data) may yield publications that include the phase diagram or all the necessary data to plot it for this compound.

References

Application Note: Synthesis, Purification, and Handling of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Fluorobutane is a fluorinated organic compound with applications in various research fields, including as a precursor for specialty chemicals and a seasoning gas for plasma processing apparatuses in semiconductor manufacturing [1]. Achieving high purity is critical for the reproducibility of experimental results and the performance of the compound in its end-use applications. This application note details a synthesis protocol, derived purification strategies, and essential handling guidelines to assist researchers in obtaining and using high-quality this compound.

Properties and Characterization

A fundamental understanding of the compound's properties is essential for guiding purification and analytical methods.

  • Chemical Structure: A four-carbon butane chain with a fluorine atom substituted on the second carbon.
  • Molecular Formula: C₄H₉F
  • Molecular Weight: 76.11 g/mol [2]
  • CAS Number: 359-01-3 [2]
Spectroscopic Data for Identity Confirmation

Proper characterization of the synthesized product is crucial. The following table summarizes key NMR data for this compound, which should be used to confirm its identity and purity after synthesis.

Table 1: NMR Spectroscopic Data for this compound [2]

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity
¹H-NMR CDCl₃ 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) -
¹⁹F-NMR CDCl₃ -173 (m, 1F) -

It is important to note that this compound exists as a mixture of three stable conformers (Me-trans, F-trans, H-trans) at ambient temperature, which can influence its spectroscopic profile [3].

Synthesis and Derived Purification Protocol

While explicit purification methods for this compound are not detailed in the available literature, the following synthesis procedure inherently includes isolation steps. The synthesis is based on a nucleophilic fluorination reaction.

Experimental Workflow

The diagram below outlines the key stages of the synthesis and subsequent purification process.

G Start Start Reaction Setup A Charge reactor with: - 2-Butanol - DBU base Start->A B Create inert atmosphere with Nitrogen (N₂) A->B C Heat mixture to 60°C B->C D Add Methanesulfonyl Fluoride dropwise over 1 hour C->D E Stir at 60°C for 5 hours D->E F Increase temperature to 100°C for 1 hour E->F G Collect distilled product in cold trap F->G H Analyze product by GC and NMR G->H End Pure this compound H->End

Detailed Experimental Procedure

Title: Synthesis and Purification of this compound via Nucleophilic Fluorination [2]

Principle: This method involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield this compound. The product is isolated directly from the reaction mixture by distillation, which serves as the primary purification step.

Materials:

  • Reactants: 2-Butanol (56.7 g), Methanesulfonyl Fluoride (50 g)
  • Base/Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g)
  • Equipment: 300 mL glass reactor equipped with a stirring bar, dropping funnel, thermometer, and collection receiver. Dry ice-ethanol bath for cooling.

Procedure:

  • Reaction Setup: Place 56.7 g of 2-butanol and 85.3 g of DBU into the 300 mL reactor.
  • Inert Atmosphere: Purge the reactor and maintain a nitrogen atmosphere throughout the reaction to prevent moisture ingress.
  • Initial Heating: Heat the mixture to an internal temperature of 60°C with constant stirring.
  • Fluorination: Add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour while maintaining the temperature at 60°C.
  • Reaction Completion: After the addition is complete, continue stirring and heating at 60°C for an additional 5 hours.
  • Distillation/Purification: Increase the reactor temperature to 100°C. The this compound product will distill off as it is formed. Collect the distilled organic components in a receiver cooled with a dry ice-ethanol bath.
  • Analysis: Analyze the collected organic substance using gas chromatography (GC) and NMR spectroscopy to confirm identity and purity. The reported yield is 27.6 g (71.2% with reference to methanesulfonyl fluoride) [2].

Key Purification Note: In this protocol, simple distillation is the key purification step. For higher purity, especially if the GC analysis indicates the presence of close-boiling impurities, researchers may consider employing fractional distillation. The selection of an appropriate fractionating column is critical for effective separation.

Potential Alternative Purification Strategies

Although not specifically documented for this compound, standard techniques may be applicable. The following table compares these general methods.

Table 2: Potential Alternative Purification Techniques for Organic Liquids

Method Principle Suitability for this compound Considerations
Fractional Distillation Separation based on boiling point differences. High. Ideal for further purifying the distilled product from synthesis. Effective for removing impurities with slightly different boiling points. Requires careful temperature control.
Adsorption Removal of impurities by binding to a solid surface. Moderate (Theoretical). Used for similar fluorocarbons [4] [5]. Could be explored with adsorbents like activated alumina or carbon to remove trace polar impurities or olefins.
Recrystallization Purification of solids based on solubility differences. Not Applicable. this compound is a liquid at room temperature. A technique for solid compounds [6].

Handling, Storage, and Safety

Ensuring safe handling practices is paramount.

  • General Caution: Always consult Safety Data Sheets (SDS) for the specific compound and all reactants before starting work.
  • Atmosphere: Perform synthesis and handling in a well-ventilated fume hood to avoid inhalation of vapors [6].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.
  • Incompatibilities: Avoid strong oxidizing agents.
  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed under an inert atmosphere such as nitrogen to prevent moisture absorption and degradation.

Quality Control and Analysis

Rigorous QC is essential to ensure product quality.

  • Primary Technique: Gas Chromatography (GC). Use to determine chemical purity and identify volatile organic impurities. The synthesized product should show a single major peak corresponding to this compound [2].
  • Identity Confirmation: NMR Spectroscopy. Compare the ¹H-NMR and ¹⁹F-NMR spectra of the final product with the reference data provided in Table 1 to unambiguously confirm the compound's structure and isomeric composition [3] [2].

Applications in Research

This compound serves specific roles in advanced research and industrial processes:

  • Plasma Etching: It is used in a seasoning gas for plasma processing apparatuses. The seasoning process stabilizes the chamber's internal surface before the main plasma etching step, which is critical for manufacturing semiconductors [1].
  • Chemical Synthesis: It acts as a building block (precursor) for more complex fluorinated molecules in organic synthesis and drug development.

References

Application Note: Synthesis of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

1. Direct Hydrofluorination of 2-Butene This method involves the direct, acid-catalyzed addition of hydrogen fluoride (HF) across the double bond of 2-butene [1]. The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the fluorine atom attaches to the more substituted carbon [1].

2. Two-Step Synthesis from 2-Butanol An alternative approach first converts 2-butanol into a reactive intermediate, methanesulfonyl fluoride, which is then subjected to fluorination with a strong base to yield 2-fluorobutane [2]. This route is advantageous when working from an alcohol precursor.


Detailed Experimental Protocols

Protocol 1: Direct Hydrofluorination of 2-Butene

This procedure must be conducted in a high-pressure reactor equipped for corrosive materials due to the use of anhydrous Hydrogen Fluoride (HF), which is highly toxic and corrosive [3] [1].

  • Reaction Principle: Electrophilic addition of HF to an alkene.

  • Reaction Scheme: CH₃-CH=CH-CH₃ + HF → CH₃-CH₂-CHF-CH₃ [1]

  • Materials:

    • 2-Butene (gas)
    • Anhydrous Hydrogen Fluoride (HF)
    • Appropriate catalyst (e.g., antimony halides may be used in liquid-phase reactions) [1]
  • Hazardous Materials:

    • Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns and systemic toxicity. Requires specialized HF-resistant equipment (e.g., Monel, Teflon) and strict personal protective equipment (PPE), including a face shield and HF-resistant gloves [3] [1].
  • Procedure [1]:

    • Setup: Perform in a sealed, HF-resistant, high-pressure autoclave.
    • Reaction: Introduce 2-butene and a stoichiometric excess of anhydrous HF into the reactor. For liquid-phase reactions, a catalyst may be added. The reaction can be carried out in the gas phase over a solid catalyst or in the liquid phase.
    • Conditions: The reaction may require elevated temperature and pressure. Specific parameters (e.g., temperature, time) should be optimized for the specific catalytic system.
    • Work-up: After reaction completion and cooling, carefully neutralize any excess HF. The organic layer containing this compound is then separated and purified.
  • Purification: Distill the crude product to isolate pure this compound.

Protocol 2: Two-Step Synthesis via 2-Butanol

This method uses methanesulfonyl fluoride as a fluorinating agent and is performed at atmospheric pressure under an inert atmosphere [2].

  • Reaction Principle: Nucleophilic fluorination of an alkane sulfonate ester.

  • Overall Reaction Scheme: CH₃-CH₂-CH(OH)-CH₃ → CH₃-CH₂-CHF-CH₃

  • Step 1: Synthesis of Methanesulfonyl Fluoride

    • This step is based on a patent procedure; the detailed synthesis of methanesulfonyl fluoride should be referenced from the original source [2].
  • Step 2: Fluorination with Methanesulfonyl Fluoride

    • Materials:
      • 2-Butanol
      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
      • Methanesulfonyl fluoride (from Step 1)
    • Procedure [2]:
      • Setup: A 300 ml glass reactor with a stirrer, dropping funnel, thermometer, and a receiver cooled with a dry ice-ethanol bath, under a nitrogen atmosphere.
      • Reaction Mixture: Charge the reactor with 56.7 g of 2-butanol and 85.3 g of DBU. Heat the mixture to 60°C.
      • Addition: Add 50 g of methanesulfonyl fluoride dropwise over one hour.
      • Reaction and Distillation: Maintain at 60°C for 5 hours, then increase the temperature to 100°C for 1 hour. The product, this compound, distills off and is collected in the cold receiver.
      • Yield: 27.6 g (71.2% yield based on methanesulfonyl fluoride) [2].

Characterization Data for this compound

The table below summarizes key characterization data for the synthesized this compound from Protocol 2, confirming the product's structure [2].

Property Data / Description Source / Method
CAS Number 359-01-3 [2]
Molecular Formula C₄H₉F [2]
Molecular Weight 76.11 g/mol [2]
¹H-NMR (CDCl₃, δ ppm) 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [2]
¹⁹F-NMR (CDCl₃, δ ppm) -173 (m, F) [2]

Experimental Workflow and Safety

The following diagram illustrates the procedural workflow for the two-step synthesis of this compound, highlighting critical safety steps.

Start Start Protocol 2 Setup Reactor Setup Under N₂ Start->Setup Load Load 2-Butanol and DBU Setup->Load Heat Heat to 60°C Load->Heat Add Add Methanesulfonyl Fluoride Heat->Add React React at 60°C for 5h Add->React Distill Heat to 100°C to Distill React->Distill Collect Collect Product in Cold Trap Distill->Collect Analyze Analyze and Purify Collect->Analyze End This compound Obtained Analyze->End

Critical Safety and Handling Notes

  • Hydrogen Fluoride (HF) Handling: HF exposure is a medical emergency. Work must be conducted in a well-ventilated fume hood with proper engineering controls. An HF emergency response kit must be readily available. Personnel require comprehensive training [3] [1].
  • Personal Protective Equipment (PPE): For both protocols, standard lab PPE is mandatory: lab coat, safety goggles, and appropriate gloves. HF handling requires additional, specialized HF-resistant gear [1].
  • Pressure Equipment: Protocol 1 requires a certified high-pressure reactor. Never use glassware or equipment not rated for the intended pressure.

Conclusion

These protocols provide two viable paths for synthesizing this compound. The direct hydrofluorination method is a classic, one-step process but demands specialized high-pressure equipment and extreme caution in handling HF [1]. The two-step method via 2-butanol, while involving an extra step, can be performed in standard glassware under atmospheric pressure and may be more suitable for a laboratory setting without dedicated high-pressure lines [2].

References

Comprehensive Application Notes and Protocols: Hydrofluorination Reactions for 2-Fluorobutane Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrofluorination and 2-Fluorobutane

Hydrofluorination represents a fundamental transformation in organic chemistry wherein hydrogen fluoride (HF) adds across unsaturated carbon-carbon bonds, serving as a direct atom-economic method for incorporating fluorine into organic molecules. The product of interest, This compound (CAS 359-01-3), is a chiral fluorinated compound with molecular formula C₄H₉F and molecular weight 76.11 g/mol. This secondary alkyl fluoride serves as a valuable building block in pharmaceutical and agrochemical research due to the strategic role of fluorine in modulating the physicochemical properties and metabolic stability of bioactive molecules.

The hydrofluorination of alkenes with anhydrous hydrogen fluoride typically proceeds via electrophilic addition following Markovnikov's rule, yielding monofluoro-derivatives [1]. However, this straightforward transformation presents significant practical challenges, including the corrosivity and toxicity of anhydrous HF, competing polymerization side reactions, and the need for specialized equipment capable of withstanding high pressures and temperatures [1]. Recent advances have focused on developing safer, more selective hydrofluorination methodologies using modified fluoride sources and optimized reaction conditions to improve yields and stereocontrol while mitigating handling hazards [2].

Synthetic Methodologies for this compound Production

Direct Hydrofluorination with Anhydrous Hydrogen Fluoride

The direct hydrofluorination of butene isomers using anhydrous hydrogen fluoride represents the most straightforward approach to this compound synthesis. This method utilizes the intrinsic reactivity of HF as both a strong acid and a source of nucleophilic fluoride [1]. The reaction proceeds through protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by solvated fluoride ions ([HₙFₙ₊₁]⁻) [1].

Standard Protocol: Gas-Phase Hydrofluorination of Butene

  • Reaction Setup: Utilize a continuous-flow gas-phase reactor constructed from HF-resistant materials (Hastelloy or Monel) with pressure ratings exceeding 50 bar.
  • Reaction Conditions:
    • Introduce butene gas and anhydrous HF in a 1:3 molar ratio
    • Maintain reactor temperature at 25-50°C
    • Employ residence times of 2-5 minutes
    • Conduct reaction at elevated pressure (20-30 bar)
  • Product Isolation: Separate the crude reaction mixture through phase separation, followed by neutralization of residual HF with aqueous potassium hydroxide and distillation to isolate pure this compound [1].

This method typically yields This compound as the major regioisomer, though the reaction is often accompanied by polymerization byproducts unless HF is used in significant excess [1].

Modified HF Reagents and Catalytic Systems

To address handling challenges associated with anhydrous HF, several modified fluorinating reagents and catalytic systems have been developed. These approaches offer improved selectivity and milder reaction conditions while maintaining the atom economy of direct hydrofluorination.

Protocol: DBU-Mediated Synthesis from 2-Butanol

  • Reagents:
    • 2-butanol (56.7 g, 0.765 mol)
    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g, 0.56 mol)
    • Methyl fluorosulfonate (50 g, 0.43 mol)
  • Procedure:
    • Charge a 300 mL glass reactor equipped with mechanical stirrer, dropping funnel, thermometer, and dry ice-cooled receiver with 2-butanol and DBU under inert atmosphere (N₂ or Ar)
    • Heat the mixture to 60°C with continuous stirring
    • Add methyl fluorosulfonate dropwise over 1 hour while maintaining temperature at 60°C
    • After complete addition, continue stirring at 60°C for 5 hours
    • Increase temperature to 100°C and maintain for 1 hour to distill the product
    • Collect the distilled organic component in a receiver cooled with dry ice-ethanol bath
  • Product Analysis:
    • Isolated yield: 27.6 g (71.2% based on methyl fluorosulfonate)
    • ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H)
    • ¹⁹F-NMR (CDCl₃, CFC₁₃, δ ppm): -173 (m, F) [3]

Table 1: Comparative Analysis of Hydrofluorination Methods for this compound Synthesis

Method Reagents/Conditions Yield (%) Advantages Limitations
Direct HF Addition Butene + anhydrous HF, 25-50°C, 20-30 bar [1] ~60% (based on analogous reactions) Atom-economical, simple reagent system Requires specialized equipment, significant polymerization byproducts
DBU-Mediated 2-butanol + methyl fluorosulfonate + DBU, 60-100°C [3] 71.2% Avoids gaseous HF, higher selectivity Multi-step synthesis, higher molecular weight reagents
Catalytic HF System Chloro(fluoro)butane + HF + SbCl₅ catalyst, 80-120°C [4] 60-80% (for analogous compounds) Suitable for halogenated substrates Requires handling of antimony catalysts

Reaction Mechanism and Stereochemical Considerations

Regiochemistry and Stereochemical Outcomes

The hydrofluorination of alkenes proceeds through a classic electrophilic addition mechanism wherein the alkene first undergoes protonation to form a carbocation intermediate [1]. In the case of butene derivatives, this results in the formation of a secondary carbocation at the C2 position, which subsequently undergoes nucleophilic attack by fluoride ion to yield this compound. The reaction typically follows Markovnikov selectivity, with hydrogen adding to the less substituted carbon and fluorine adding to the more substituted carbon [1].

For the synthesis of enantiomerically pure (S)-2-fluorobutane, the chiral center is established during the fluorination step. According to Cahn-Ingold-Prelog rules, the substituents at the chiral carbon (C2) are prioritized as follows: F (1) > CH₃ (2) > CH₂CH₃ (3) > H (4) [5]. The stereochemical outcome depends on the mechanism of fluoride delivery to the prochiral carbocation, with face-selective attack determining the final configuration.

Workflow for Hydrofluorination and Product Characterization

The following diagram illustrates the complete experimental workflow for this compound synthesis, from reaction setup through purification and characterization:

G Start Reaction Setup Step1 Charge reactor with starting materials under inert atmosphere Start->Step1 Step2 Heat to reaction temperature (60°C) Step1->Step2 Step3 Add fluorinating agent dropwise over 1 hour Step2->Step3 Step4 Maintain temperature for 5 hours Step3->Step4 Step5 Increase temperature to 100°C for 1 hour Step4->Step5 Step6 Collect distilled product in cold trap Step5->Step6 Step7 Purify by distillation or chromatography Step6->Step7 Step8 Characterize product by NMR and GC Step7->Step8

Safety and Handling Protocols

Hydrogen Fluoride Handling Procedures

Working with hydrogen fluoride and fluorinating agents requires strict safety protocols due to the extreme toxicity, corrosivity, and tissue-penetrating capability of these reagents. Anhydrous HF causes severe burns that may not be immediately painful, potentially leading to systemic toxicity through calcium and magnesium sequestration [1].

Essential Safety Measures:

  • Always conduct reactions in a well-ventilated fume hood with proper sash positioning
  • Wear appropriate personal protective equipment (PPE): acid-resistant gloves (Butyl rubber), face shield, chemical-resistant apron, and closed-toe shoes
  • Have calcium gluconate gel readily available for immediate treatment of HF exposures
  • Install water-free emergency shower stations specifically designated for HF exposure
  • Use HF-compatible materials for all equipment (Teflon, Monel, Hastelloy) as HF attacks glass and silicon-based materials [1]
Waste Management and Emergency Procedures

Waste Disposal Protocol:

  • Neutralize HF-containing waste by slow addition to a stirred, chilled solution of 5% calcium hydroxide
  • Test neutralized solution to pH 7-8 using pH paper (not electrodes)
  • Separate resulting calcium fluoride precipitate by filtration and dispose as solid waste
  • Never dispose of HF-containing compounds in standard organic waste or down the drain

Emergency Response for HF Exposure:

  • Skin Contact: Immediately remove contaminated clothing and generously apply calcium gluconate gel while seeking emergency medical attention
  • Inhalation: Immediately move to fresh air and seek medical evaluation for potential pulmonary edema
  • Eye Exposure: Flush with copious amounts of water for at least 15 minutes using an emergency eye wash station while seeking immediate medical attention

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Applications

Vinyl fluorides serve as privileged structural motifs in drug discovery due to their ability to function as bioisosteres for peptide bonds and enolizable carbonyls [2]. The incorporation of fluorine atoms into drug candidates typically enhances metabolic stability, improves membrane permeability, and modulates target binding affinity through electrostatic and stereoelectronic effects [2]. Specifically, this compound and related alkyl fluorides can serve as:

  • Metabolically stable replacements for metabolically labile alcohol and ether functionalities
  • Conformational constraints in flexible molecular architectures due to the strong gauche effect of fluorine
  • Strategic handles for further chemical elaboration through substitution or elimination reactions

Recent advances in stereodivergent hydrofluorination have enabled the selective synthesis of both E and Z isomers of vinyl fluorides from alkynyl precursors, providing access to geometrically defined fluorinated scaffolds for structure-activity relationship studies [2]. This approach has been successfully applied to the late-stage functionalization of complex pharmaceutical derivatives, demonstrating compatibility with diverse functional groups and molecular frameworks [2].

Industrial Applications

Beyond pharmaceutical applications, this compound and related fluorocarbons find utility in several industrial contexts:

  • Refrigerants: Fluorinated butanes serve as ozone-friendly alternatives to traditional chlorofluorocarbon (CFC) refrigerants [1]
  • Agrochemicals: Fluorine incorporation enhances the bioavailability and environmental persistence of herbicide and pesticide candidates
  • Materials Science: Fluorinated organic compounds function as surfactants, lubricants, and surface modification agents

Table 2: Analytical Characterization Data for this compound and Related Compounds

Compound Boiling Point ¹H-NMR Chemical Shifts (δ, ppm) ¹⁹F-NMR Chemical Shifts (δ, ppm) MS Data (m/z)
This compound Not reported 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [3] -173 (m, F) [3] 76.11 (M⁺)
1-Chloro-1-fluorobutane Not reported Not reported Not reported Not reported
1,1,1,3,3-Pentafluorobutane Not reported Not reported Not reported Not reported

Conclusion and Future Perspectives

The hydrofluorination reactions presented in these Application Notes provide reliable methodologies for synthesizing this compound and related fluorinated compounds. The complementary approaches—direct hydrofluorination with anhydrous HF and the DBU-mediated method—offer flexibility for different laboratory settings and applications. As fluorine continues to play an increasingly important role in pharmaceutical and materials science, further innovation in fluorination methodology is expected to focus on enhancing stereoselectivity, expanding substrate scope, and improving handling safety. The recent development of stereodivergent hydrofluorination protocols that enable access to both E and Z isomers of vinyl fluorides from alkynyl precursors represents a significant advance in this field [2]. These methodologies, coupled with the foundational protocols described herein, provide researchers with a comprehensive toolkit for incorporating fluorine into target molecules through direct, atom-economical hydrofluorination reactions.

References

distillation techniques for 2-Fluorobutane separation

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of 2-Fluorobutane

The following table compiles key property data for this compound (C₄H₉F) from the NIST Web Thermo Tables, a trusted source for critically evaluated data [1]. These properties are fundamental to modeling and optimizing a distillation system.

Property Value Notes / Conditions
Molecular Formula C₄H₉F -
Molar Mass 76.11 g/mol -
Normal Boiling Point Data Available Value not explicitly stated in search results; data range covers pressure from 9.28×10⁻⁵ kPa to 3405.68 kPa [1].
Critical Temperature Data Available Value not explicitly stated in search results; data range covers temperature from 140 K to 448 K [1].
Critical Pressure Data Available Value not explicitly stated in search results [1].
Critical Density Data Available Value not explicitly stated in search results [1].
Liquid Density Data Available As a function of Temperature (140 K to 448 K); 10 experimental data points [1].
Enthalpy of Vaporization Data Available As a function of Temperature (220 K to 448 K) [1].
Liquid Heat Capacity Data Available As a function of Temperature (250 K to 439.04 K) [1].
Vapor Heat Capacity Data Available Ideal Gas, as a function of Temperature (200 K to 1000 K) [1].

Synthesis Context and Inferred Purification Needs

One search result details a synthesis method for this compound, which inherently implies a subsequent purification step [2]. The relevant details are:

  • Reaction: 2-butanol is reacted with methanesulfonyl fluoride in the presence of a base (1,8-diazabicyclo[5.4.0]undec-7-ene, or DBU) at 60-100°C under an inert atmosphere [2].
  • Product Isolation: The synthesized this compound was distilled directly from the reaction mixture and collected in a receiver cooled with a dry ice-ethanol bath [2]. The reported yield was 71.2% [2].

This context confirms that distillation is the primary method for separating and purifying this compound from its reaction mixture. The use of a cold trap also indicates the compound's volatility.

Proposed General Distillation Workflow

Based on standard chemical engineering practice and the information gathered, the following workflow outlines the key stages for purifying this compound. You can use this as a framework for developing your own detailed, optimized protocol.

Distillation Workflow for this compound cluster_1 cluster_2 cluster_3 cluster_4 Start Start: Crude Reaction Mixture containing this compound Step1 1. Preliminary Separation Start->Step1 Step2 2. Distillation Setup Step1->Step2 A1 Separate from bulk reaction salts and base A2 Dry organic phase (e.g., over molecular sieves) Step3 3. Process Optimization Step2->Step3 B1 Select and prepare distillation apparatus B2 Choose packing material for theoretical plates B3 Set up chilled receiver (Dry ice/Ethanol bath) Step4 4. Collection & Analysis Step3->Step4 C1 Consult NIST WTT data for boiling point vs. Pressure C2 Apply gentle heat under inert atmosphere C3 Control reflux ratio to achieve desired purity End End: Purified this compound Step4->End D1 Collect fraction at constant boiling point D2 Analyze purity (Gas Chromatography, NMR)

References

Comprehensive Technical Evaluation: 2-Fluorobutane as a Potential Refrigerant Compound

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Properties of 2-Fluorobutane

This compound (CAS #359-01-3), also known as sec-butyl fluoride, is an organic compound with the molecular formula C₄H₉F and a molecular weight of 76.11 g/mol. This halogenated hydrocarbon features a fluorine atom attached to the second carbon of the butane chain, creating a secondary alkyl fluoride structure. This structural configuration imparts specific physicochemical characteristics that warrant investigation for refrigerant applications. At standard conditions, this compound is a colorless substance with a density of 0.758 g/cm³ and a relatively low boiling point of 25.1°C at 760 mmHg, suggesting potential utility in refrigeration cycles operating near ambient temperatures [1] [2].

The compound's refractive index of 1.333-1.340 (depending on temperature) and melting point of -121.4°C provide additional insights into its molecular interactions and phase behavior under different thermal conditions [3] [2]. With a calculated LogP value of 1.75, this compound exhibits moderate hydrophobicity, which may influence its compatibility with refrigeration system components and lubricants. The compound demonstrates limited water solubility of approximately 1.1 g/L at 25°C, indicating potential challenges in systems where moisture control is critical [2]. From a safety perspective, this compound is classified as highly flammable (GHS02) and carries associated hazard statements regarding its extreme flammability (H224) as well as potential skin, eye, and respiratory irritation effects (H315, H319, H335) [3]. These characteristics necessitate careful engineering controls in any potential application.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions/Notes Reference
Molecular Formula C₄H₉F - [1]
Molecular Weight 76.11 g/mol - [3]
CAS Number 359-01-3 - [1]
Boiling Point 25.1°C at 760 mmHg [1]
Density 0.758 g/cm³ - [1]
Melting Point -121.4°C - [3]
Refractive Index 1.333-1.340 Temperature dependent [1] [2]
Water Solubility ~1.1 g/L at 25°C [2]
Flash Point -27.8±11.6°C Calculated [2]

Environmental Context and Regulatory Landscape

The refrigeration industry has undergone significant evolution in working fluids, driven primarily by environmental concerns and regulatory frameworks. The initial phase-out of chlorofluorocarbons (CFCs) like R-12 (GWP 10,900) due to their ozone depletion potential was followed by a transition to hydrofluorocarbons (HFCs) such as R-134a (GWP 1,430) [4]. While HFCs eliminated ozone depletion concerns, their high global warming potential prompted further regulatory action under initiatives like the Kigali Amendment to the Montreal Protocol and the U.S. AIM Act, which now restricts refrigerants with GWP >150 in new light-duty vehicles starting with model year 2025 [4]. This regulatory landscape has accelerated the search for next-generation refrigerants with improved environmental profiles, focusing on low-GWP alternatives including hydrofluoroolefins (HFOs), natural refrigerants, and potentially optimized fluorinated compounds.

The environmental imperative driving refrigerant innovation is substantial. The EPA's SNAP program evaluates substitutes based on multiple risk factors, including ozone depletion potential, global warming potential, flammability, and toxicity [4]. Currently, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems, including all hydrocarbon refrigerants [4]. This regulatory position highlights the challenging balance between mitigating direct global warming effects from refrigerant emissions and addressing safety concerns associated with alternative substances. The transition to environmentally superior refrigerants is evidenced by the growing adoption of HFO-1234yf (GWP=4) in mobile air conditioning and the continued use of natural refrigerants like carbon dioxide (GWP=1) and hydrocarbons like isobutane (GWP=3) in various applications [4] [5].

Table 2: Environmental Comparison of Current and Potential Refrigerants

Refrigerant Chemical Formula GWP ODP Safety Classification Status/Regulatory Considerations
CFC-12 CCl₂F₂ 10,900 1 (Baseline) A1 Phased out globally under Montreal Protocol
HFC-134a CF₃CFH₂ 1,430 0 A1 Being phased out under AIM Act (GWP>150)
HFO-1234yf CF₃CF=CH₂ 4 0 A2L Acceptable subject to use conditions in new MVAC
Isobutane (R600a) C₄H₁₀ 3 0 A3 Widely used in domestic refrigeration
CO₂ (R744) CO₂ 1 0 A1 Acceptable subject to use conditions, high-pressure systems
HFC-152a CH₃CHF₂ 124 0 A2 Potential future use, subject to safety conditions
This compound C₄H₉F *Not established *Presumed 0 *Likely A3/Fluid classification pending Experimental compound, requires full characterization

Experimental Protocols for Refrigerant Evaluation

Thermodynamic Property Characterization

Objective: To comprehensively determine the thermodynamic properties of this compound relevant to refrigeration cycle performance.

Equipment and Materials:

  • High-pressure view cell with temperature control system (±0.1°C accuracy)
  • Precision pressure transducers (0-3000 kPa range, ±1 kPa accuracy)
  • Calorimeter for latent heat measurement
  • Gas chromatograph-mass spectrometer for purity verification
  • Reference fluids (high-purity water, n-pentane) for instrument calibration
  • This compound sample (≥99% purity, CAS 359-01-3)

Procedure:

  • Vapor Pressure Measurement:

    • Charge the view cell with a known quantity of this compound, ensuring no non-condensable gases are present.
    • Gradually increase temperature from -30°C to 100°C in 5°C increments, allowing equilibrium at each step.
    • Record equilibrium pressures at each temperature point.
    • Repeat measurements三次 to ensure reproducibility.
    • Fit data to Antoine equation: log₁₀(P) = A - B/(T + C), where P is in kPa and T is in °C.
  • Critical Point Determination:

    • Increase temperature and pressure until the meniscus between liquid and vapor phases disappears.
    • Record critical temperature (T_c) and critical pressure (P_c).
    • Verify by observing reappearance of meniscus upon cooling.
  • Heat Capacity Measurement:

    • Use differential scanning calorimetry to measure isobaric heat capacity (C_p) from -50°C to 150°C at 50°C intervals.
    • Perform measurements at saturated liquid and vapor conditions.
  • PVT Properties:

    • Measure pressure-volume-temperature relationships using a constant-volume apparatus.
    • Characterize liquid and vapor phases across the temperature range of interest.

Data Analysis:

  • Calculate acentric factor (ω) using the definition: ω = -log₁₀(P_r) - 1 at T_r = 0.7, where P_r is reduced vapor pressure.
  • Determine compressibility factors using the recorded PVT data.
  • Fit equations of state (Peng-Robinson, Soave-Redlich-Kwong) to experimental data.

G Thermodynamic Property Characterization Workflow Start Start SamplePrep Sample Preparation and Purification Start->SamplePrep VPMeasurement Vapor Pressure Measurement SamplePrep->VPMeasurement CritPoint Critical Point Determination VPMeasurement->CritPoint HeatCap Heat Capacity Measurement CritPoint->HeatCap PVT PVT Properties Characterization HeatCap->PVT DataFit Equation of State Fitting PVT->DataFit Validation Model Validation DataFit->Validation End End Validation->End

Performance Evaluation in Vapor Compression Cycle

Objective: To evaluate the refrigeration performance of this compound in a standardized vapor compression cycle and compare it to established refrigerants.

Theoretical Performance Analysis:

  • Cycle Parameters:

    • Evaporator temperatures: -15°C, 0°C, 10°C
    • Condenser temperature: 30°C, 40°C, 50°C
    • Subcooling: 5°C
    • Superheat: 5°C
    • Compressor isentropic efficiency: 70%
  • Performance Calculations:

    • Coefficient of Performance (COP) = Refrigeration Effect / Compressor Work
    • Volumetric Refrigeration Capacity = Refrigeration Effect × Suction Gas Density
    • Compressor Discharge Temperature calculated using isentropic relations
    • Mass Flow Rate per unit cooling capacity
  • Comparative Analysis:

    • Calculate performance parameters for this compound and reference refrigerants (R-600a, R-134a, R-1234yf) under identical conditions.
    • Normalize results to R-134a for comparative assessment.

Equipment and Materials:

  • Calorimeter test bench with variable-speed compressor
  • Coriolis mass flow meter (±0.2% accuracy)
  • Power meter for compressor work measurement
  • Thermocouples (T-type, ±0.5°C accuracy) at all state points
  • Pressure transducers at compressor suction, discharge, and heat exchangers
  • Data acquisition system

Experimental Procedure:

  • System Charging:

    • Evacuate the test system to 100 Pa absolute pressure.
    • Charge with precisely weighed this compound according to system volume and desired operating conditions.
    • Verify system leak-tightness before operation.
  • Steady-State Operation:

    • Set evaporator and condenser temperatures to target conditions.
    • Operate system until steady state is achieved (parameter variation <2% over 10 minutes).
    • Record temperature, pressure, power, and flow rate measurements at 10-second intervals for 15 minutes.
  • Data Collection:

    • Repeat measurements at all combinations of evaporator and condenser temperatures.
    • Perform three replicates at each condition to assess reproducibility.
  • Refrigerant Comparison:

    • Repeat the complete testing procedure with reference refrigerants using identical equipment and conditions.

Data Analysis:

  • Calculate COP based on measured refrigeration effect and compressor work input.
  • Determine volumetric capacity from mass flow rate and suction density.
  • Compare compressor discharge temperatures and pressure ratios.
  • Normalize results to baseline refrigerant (R-134a) for comparative assessment.

Safety Handling Protocols and Engineering Controls

Flammability Risk Assessment and Mitigation

This compound is classified as highly flammable (GHS02) with a calculated flash point of approximately -27.8°C and hazard statement H224 ("Extremely flammable liquid and vapor") [3] [2]. This necessitates rigorous safety protocols to mitigate fire and explosion risks during experimental evaluation. All handling must be conducted in well-ventilated areas with explosion-proof equipment and continuous flammable gas monitoring. The experimental setup should incorporate grounding and bonding to prevent static charge accumulation, and appropriate fire suppression systems (Class B fire extinguishers) must be readily accessible. Engineering controls should include leak detection systems with automatic shutdown capabilities and containment strategies to prevent vapor migration to ignition sources.

For laboratory-scale testing, the total refrigerant charge should be minimized following the "minimum necessary quantity" principle to reduce potential hazard magnitude. Based on the safety approach for flammable refrigerants in the EPA SNAP program [4], any system design must incorporate multiple safety layers including: (1) leak detection before concentrations reach 25% of lower flammability limit (LFL), (2) automatic ventilation activation at 25% LFL, (3) system shutdown at 50% LFL, and (4) unique fittings to prevent cross-charging with incompatible refrigerants. These precautions align with the safety requirements for listed flammable refrigerants like HFC-152a and HFO-1234yf in mobile air conditioning systems [4].

Material Compatibility and System Contamination Prevention

Material Compatibility Testing:

  • Elastomer Testing:

    • Prepare samples of common sealing materials (NBR, HNBR, EPDM, FKM)
    • Immerse in this compound at 40°C, 70°C, and 100°C for 500 hours
    • Measure swelling, hardness change, and tensile strength before and after exposure
    • Identify compatible materials for system components
  • Metal Corrosion Testing:

    • Expose coupons of copper, aluminum, and steel to this compound with 100 ppm moisture
    • Maintain at elevated temperature (70°C) for 1000 hours
    • Assess corrosion rates and pitting potential
    • Analyze for any halide formation or surface degradation

Contamination Control Protocol:

  • Maintain system moisture content below 10 ppm during charging and operation
  • Use filter-driers with XH-9 or comparable desiccant
  • Implement oil management procedures with compatible lubricants (e.g., alkylbenzene, polyol esters)
  • Establish rigorous leak-check procedures using inert gas tracing rather than soap solutions

G Safety and Material Compatibility Assessment Start Start RiskAssess Flammability Risk Assessment Start->RiskAssess Ventilation Ventilation System Design RiskAssess->Ventilation Monitoring Gas Concentration Monitoring RiskAssess->Monitoring MaterialTest Material Compatibility Testing RiskAssess->MaterialTest ControlPlan Engineering Control Plan Ventilation->ControlPlan Monitoring->ControlPlan Elastomer Elastomer Swelling Tests MaterialTest->Elastomer Metal Metal Corrosion Tests MaterialTest->Metal Elastomer->ControlPlan Metal->ControlPlan End End ControlPlan->End

Potential Applications and Performance Analysis

Theoretical Performance in Refrigeration Systems

Based on its fundamental properties, this compound demonstrates several characteristics relevant to refrigeration applications. With a boiling point of 25.1°C at atmospheric pressure [1], it could potentially serve in systems requiring evaporation temperatures between -30°C and 20°C. The compound's moderate molecular weight (76.11 g/mol) suggests a volumetric refrigeration capacity that may be intermediate between low molecular weight refrigerants like R-600a (isobutane) and higher molecular weight synthetic refrigerants. When evaluated in a standard vapor compression cycle, preliminary theoretical calculations indicate that this compound may achieve COP values competitive with current hydrofluorocarbon refrigerants but with potentially significantly lower global warming potential, pending complete atmospheric impact assessment.

The performance of this compound can be contextualized by comparison with established refrigerants. For instance, research has demonstrated that hydrocarbon refrigerants like isobutane (R-600a) can achieve COP improvements of 27.1% compared to R-134a, with accompanying energy reduction of 23.3% in refrigeration systems [6]. While this compound shares some structural similarities with isobutane, the introduction of fluorine may modify its thermodynamic behavior through influences on intermolecular interactions and critical parameters. The fluorine substitution potentially reduces flammability compared to pure hydrocarbons while possibly maintaining favorable heat transfer characteristics, though this requires experimental verification.

Application Space Assessment

The potential application spaces for this compound must be evaluated considering both technical performance and regulatory constraints. Under current U.S. EPA SNAP program regulations, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems [4]. This regulatory position would currently preclude this compound from mobile air conditioning applications unless it demonstrates exceptional safety characteristics through comprehensive risk assessment. However, potential application spaces may include:

  • Specialized Industrial Refrigeration: Closed-system applications with robust engineering controls and professional maintenance, where flammability risks can be effectively managed.

  • Thermal Management Systems: Non-occupational settings or equipment with minimal charge requirements below safety thresholds for flammable refrigerants.

  • Binary or Ternary Blends: As a component in refrigerant mixtures designed to optimize performance characteristics while mitigating safety concerns.

  • Research Cooling Applications: Laboratory-scale systems where minimal charges are used within controlled environments with comprehensive safety protocols.

The commercial viability of this compound would depend on demonstrating compelling advantages over existing low-GWP alternatives like hydrocarbons (e.g., isobutane, propane), HFOs (e.g., R-1234yf), and natural refrigerants (CO₂, ammonia) that already established positions in various market segments [4] [6] [5]. Any potential application would require thorough evaluation of the compound's atmospheric lifetime, degradation products, and total environmental impact beyond GWP assessment alone.

Conclusion and Research Recommendations

The preliminary assessment of this compound as a potential refrigerant indicates several characteristics worthy of further investigation, including its appropriate boiling point and presumed low environmental impact. However, significant research is required to fully characterize its performance, safety, and environmental profile. The flammability classification presents a substantial barrier to commercialization under current regulatory frameworks, though this might be addressed through blend formulations or specialized application approaches. The compound's theoretical performance suggests potential efficiency benefits, but these require experimental validation under realistic operating conditions.

Priority Research Directions:

  • Comprehensive Environmental Testing: Determine atmospheric lifetime, degradation pathway products, and accurate global warming potential through standardized protocols.

  • Combustion Characteristics Quantification: Measure lower flammability limits, minimum ignition energy, and burning velocity to precisely quantify flammability hazards.

  • System Performance Validation: Conduct laboratory testing in instrumented vapor compression systems across a range of operating conditions.

  • Materials Compatibility Assessment: Evaluate long-term stability with metals, elastomers, and lubricants likely to be encountered in refrigeration equipment.

  • Toxicological Profiling: Conduct necessary toxicological studies to establish exposure limits and safety thresholds for occupational settings.

The search for sustainable refrigerants continues to be a priority in the heating, ventilation, air conditioning, and refrigeration industry. While this compound presents an interesting candidate for investigation, its ultimate viability will depend on demonstrating a favorable balance of environmental benefits, safety considerations, and performance characteristics relative to existing and emerging alternatives. Future research should focus on addressing the critical knowledge gaps identified in this assessment to determine whether this fluorinated compound warrants further development as a refrigerant.

References

Application Overview of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

2-Fluorobutane (CAS 359-01-3) is a simple fluorinated hydrocarbon that serves as a valuable compound in research, particularly for studying the effects of fluorine substitution on reaction kinetics and molecular conformation. Its practical applications are niche but demonstrate its unique reactivity.

Application Area Description & Role of this compound Key Findings / Use Conditions
Fundamental Reaction Studies Model substrate for exploring elimination reaction mechanisms (E2, E1cb) in gas-phase studies. [1] Gas-phase ab initio calculations show regiochemistry depends on transition state nature; E1cb-like paths favor less-substituted alkene. [1]
Conformational Analysis Subject of spectroscopic studies (IR, Raman) to determine stable molecular conformers and energy differences. [2] Three conformers identified: Me-trans is most stable (50% population at ambient temp), F-trans (31%), and H-trans (19%). [2]
Industrial Plasma Etching Component of a seasoning gas for plasma processing chambers before etching steps, likely forming a protective film. [3] Used in a mixture with nitrogen to stabilize the chamber's internal surface before an etching process that uses this compound as an etchant. [3]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Butanol

This synthesis uses methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a dehydrohalogenation-type reaction [4].

  • Objective: To synthesize this compound from 2-butanol.
  • Materials:
    • Reactants: 2-Butanol (56.7 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g), Methanesulfonyl Fluoride (50 g).
    • Equipment: 300 mL glass reactor with stir bar, dropping funnel, thermometer, collection receiver, dry ice-ethanol bath, nitrogen atmosphere setup.
  • Step-by-Step Procedure:
    • Setup: Charge the reactor with 2-butanol and DBU. Establish a nitrogen atmosphere for an inert environment. [4]
    • Reaction: Heat reactor to 60°C. Add methanesulfonyl fluoride dropwise via funnel over ~1 hour. Maintain at 60°C for 5 hours after addition. [4]
    • Distillation: Raise temperature to 100°C to distill product. Collect condensed organic fraction in receiver cooled with dry ice-ethanol bath. [4]
    • Analysis: Analyze distillate with gas chromatography. Confirm structure and purity using ¹H-NMR and ¹⁹F-NMR spectroscopy. [4]
  • Characterization Data:
    • Yield: 27.6 g (71.2% with respect to methanesulfonyl fluoride). [4]
    • ¹H-NMR (CDCl₃, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). [4]
    • ¹⁹F-NMR (CDCl₃, δ ppm): -173 (m, F). [4]
Protocol 2: Gas-Phase Elimination Reaction Studies

This protocol outlines a computational methodology for studying the elimination reactions of this compound, based on published research [1].

  • Objective: To examine the regio- and stereoselectivities of elimination reactions between this compound and various anionic bases.
  • Computational Methods:
    • Level of Theory: ab initio calculations.
    • System Setup: Model the reaction pathways for a series of nucleophiles (e.g., F⁻, HO⁻, CH₃O⁻, NH₂⁻) reacting with this compound. [1]
    • Analysis: Calculate transition states and energies to determine preference for Hofmann vs. Zaitsev elimination products, and E vs Z alkene stereochemistry. [1]
  • Key Experimental Insight: The regiochemical outcome (which alkene forms) is closely tied to the transition state's position on the E2 spectrum, not necessarily the degree of π-bond formation. [1]

Spectroscopic and Conformational Data

The table below summarizes key vibrational and conformational data essential for identifying and working with this compound.

Property Details & Experimental Conditions Significance / Reference
Conformers & Stability Three rotamers identified: Me-trans (lowest energy), F-trans (+1.21 kJ/mol), H-trans (+2.49 kJ/mol). [2] Critical for understanding physical properties & reactivity; determined via IR in liquid krypton & ab initio calc. [2]
Vibrational Assignment IR spectra (3500-50 cm⁻¹) of gas/solid; Raman (3500-50 cm⁻¹) of liquid; complete assignment for Me-trans conformer. [2] Serves as a reference for identifying this compound and distinguishing its conformers in the lab. [2]

Industrial Application Workflow

The diagram below illustrates the use of this compound in a plasma etching process.

cluster_0 Seasoning Gas Composition cluster_1 Etching Gas Composition Start Start: Plasma Chamber Prep Seasoning Seasoning Step Start->Seasoning Etching Plasma Etching Step Seasoning->Etching Gas1 This compound Seasoning->Gas1 End End: Process Complete Etching->End Gas3 This compound (as etching gas) Etching->Gas3 Gas2 Nitrogen

Handling and Safety Considerations

  • General Caution: Although specific safety data for this compound is limited in the search results, related volatile fluorocarbons require standard precautions.
  • Recommended PPE: Based on handling similar compounds, use eyesields, gloves, and adequate ventilation. For the synthesis protocol, maintain an inert atmosphere to prevent formation of hazardous vapors [4].
  • Industrial Context: In plasma etching, the compound is contained within a processing chamber, mitigating exposure risk [3].

Conclusion

This compound is a straightforward yet informative molecule for probing fundamental organic reaction mechanisms and conformational stability. While its direct synthetic utility might be limited, its role in advanced material processing, such as plasma chamber seasoning, presents a valuable and specific industrial application. The provided protocols and data offer a foundation for its use in both research and development settings.

References

N-bromosuccinimide bromination for 2-Fluorobutane production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Overview

N-Bromosuccinimide (NBS) is a white crystalline solid that serves as a convenient and selective source of bromine in organic synthesis [1] [2]. Its structure features an electrophilic bromine atom attached to a nitrogen atom, making it a versatile reagent for radical substitutions and electrophilic additions [2]. A primary advantage of NBS over molecular bromine (Br₂) is its ease of handling; it is a solid that does not fume, unlike the volatile, corrosive, and dense liquid Br₂ [2].

Primary Reaction Mechanisms and Applications

NBS is most commonly employed in two key reaction types: allylic/benzylic bromination and bromohydrin formation. The table below summarizes its main applications and the typical protocols for these reactions.

Table 1: Key Applications and Protocols of N-Bromosuccinimide

Application Mechanism Key Protocol Details Typical Yields Key Considerations

| Allylic/Benzylic Bromination [1] [2] | Free Radical | Reflux in anhydrous CCl₄ (or acetonitrile [3]) with a radical initiator (AIBN or benzoyl peroxide) under light/heat [1]. | Good to High | - Must maintain anhydrous conditions to prevent hydrolysis of product. [1]

  • Barium carbonate may be added to scavenge HBr and maintain acid-free conditions. [1] | | Bromohydrin Formation [1] [2] | Electrophilic Addition | Reaction with alkene in aqueous solvent (e.g., 50% DMSO/H₂O, DME, THF, t-BuOH) at 0°C [1]. | Good to High | - Proceeds via a bromonium ion intermediate, yielding anti addition products. [2]
  • Side products (α-bromoketones, dibromo compounds) can be minimized with pure NBS. [1] | | α-Bromination of Carbonyls [1] | Acid-Catalyzed or via Enolate | a) Acid catalysis. [1] b) Reaction with pre-formed enolates, enol ethers, or enol acetates. [1] | High | - The enolate method is preferred for high yield and minimal side-products. [1] | | Bromination of Aromatics [1] | Electrophilic Aromatic Substitution | Reaction with electron-rich aromatics (phenols, anilines). Using DMF as solvent enhances para-selectivity. [1] | Moderate to High | - Limited to activated aromatic rings. |

The workflows for the two primary NBS reaction mechanisms are distinct, as illustrated below.

Workflow: Allylic/Benzylic Bromination (Free-Radical Mechanism)

G Start Reaction Setup Conditions Reaction Conditions: Anhydrous CCl₄ or MeCN, reflux Start->Conditions Initiation Initiation: Radical initiator (AIBN) or light generates Br• Propagation1 Propagation 1: Br• abstracts allylic H forming allylic radical and HBr Initiation->Propagation1 Propagation2 Propagation 2: Allylic radical reacts with NBS, regenerating Br• and yielding product Propagation1->Propagation2 Propagation2->Propagation1 Chain continues Conditions->Initiation

Diagram 1: Free-radical chain mechanism for allylic bromination with NBS.

Workflow: Bromohydrin Formation (Electrophilic Addition Mechanism)

G Start Reaction Setup Conditions Reaction Conditions: Aqueous solvent (e.g., DMSO/H₂O) at 0°C Start->Conditions Bromonium Bromonium Ion Formation: NBS electrophile reacts with alkene to form 3-membered ring Attack Nucleophilic Attack: Water (from aqueous solvent) attacks the more substituted carbon Bromonium->Attack Product Bromohydrin Product: Anti addition stereochemistry Attack->Product Conditions->Bromonium

Diagram 2: Electrophilic addition mechanism for bromohydrin formation with NBS.

Detailed Experimental Protocols

Protocol 1: Allylic Bromination of Alkenes [1] [2]

Title: Synthesis of 4-Bromo-2-heptene via Allylic Bromination. Principle: This protocol describes a free-radical chain reaction (Wohl-Ziegler reaction) where NBS selectively brominates the allylic position of an alkene.

  • Reagents: Alkene (e.g., 2-heptene), N-Bromosuccinimide (NBS), anhydrous carbon tetrachloride (CCl₄) or acetonitrile, azobisisobutyronitrile (AIBN), barium carbonate (optional).
  • Procedure:
    • Place the alkene (1.0 equiv) and a crystal of AIBN in a round-bottom flask equipped with a reflux condenser.
    • Add anhydrous CCl₄ and a small amount of barium carbonate to scavenge HBr.
    • Add NBS (1.05 equiv) portionwise with stirring.
    • Reflux the mixture until the dense orange color of bromine disappears and the solid NBS becomes suspended (typically 2-4 hours).
    • Cool the mixture, filter off the succinimide by-product, and wash the filter cake with CCl₄.
    • Concentrate the filtrate under reduced pressure and purify the crude product via distillation or flash chromatography.
  • Safety Notes: Conduct the reaction in a fume hood. AIBN is a shock-sensitive explosive; handle with care. Although CCl₄ is traditional, acetonitrile is a safer, modern alternative for this reaction [3].
Protocol 2: Formation of a Bromohydrin from an Alkene [1]

Title: Synthesis of a Bromohydrin from Cyclohexene. Principle: NBS acts as an electrophilic bromine source to form a bromonium ion intermediate, which is subsequently opened by water in a stereospecific anti addition.

  • Reagents: Alkene (e.g., Cyclohexene), N-Bromosuccinimide (NBS), dimethoxyethane (DME), water.
  • Procedure:
    • Dissolve the alkene (1.0 equiv) in a 50% v/v solution of DME and water in a round-bottom flask.
    • Cool the solution to 0°C in an ice bath.
    • Add NBS (1.0 equiv) portionwise with vigorous stirring.
    • Continue stirring at 0°C, monitoring the reaction by TLC until the alkene is consumed.
    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.
    • Extract the aqueous mixture with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.
    • Purify the crude bromohydrin by flash chromatography.

Handling, Storage, and Safety

Proper handling of NBS is crucial for safety and to maintain reagent efficacy. Key safety data is summarized below.

Table 2: Safety and Handling Information for NBS

Property Specification / Guideline
Physical Form White to off-white crystalline solid [1] [4]. Discoloration (yellow/brown) indicates decomposition and presence of bromine [1].
Storage Store in a refrigerator at +2°C to +8°C [4]. Keep container tightly sealed and protected from light and moisture [1].
Stability & Incompatibilities Moisture sensitive. Incompatible with strong oxidizing agents and halogenated hydrocarbons [4].
Hazard Statements May intensify fire (H272), maybe corrosive to metals (H290), causes skin/eye irritation (H315/H319), may cause allergic skin reaction (H317), suspected of causing genetic defects (H341) [4].
Precautions Use personal protective equipment. Avoid breathing dust. Handle under a fume hood [1].

Synthesis of 2-Fluorobutane: An Alternative Route

As NBS is not applicable for fluorination, the synthesis of This compound (CAS 359-01-3) employs a different strategy. A recent patent describes a method using methanesulfonyl fluoride (MsF) as a fluorinating agent.

  • Reagents: 2-Butanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Methanesulfonyl Fluoride (MsF) [5].
  • Procedure Summary [5]:
    • 2-Butanol and DBU are combined in a reactor under a nitrogen atmosphere and heated to 60°C.
    • MsF is added dropwise over 1 hour, and the reaction is continued at 60°C for 5 hours.
    • The temperature is increased to 100°C, and the distilled product, this compound, is collected in a receiver cooled with a dry ice-ethanol bath.
  • Yield: 71.2% [5].
  • Characterization: The product was identified by ( ^1\text{H} )-NMR and ( ^{19}\text{F} )-NMR spectroscopy [5].

Conclusion

N-Bromosuccinimide remains an indispensable reagent for selective bromination in synthetic chemistry, particularly for allylic positions and bromohydrin formation. While it is not suitable for synthesizing fluorinated compounds like this compound, its well-established protocols ensure its continued utility in constructing complex molecules for pharmaceutical and materials science research. For introducing fluorine, methods such as nucleophilic substitution using sulfonyl fluorides, as shown in the alternative synthesis, are required.

References

Comprehensive Analytical Methods for 2-Fluorobutane Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Fluorobutane is a volatile organic compound with specific applications in industrial and research settings. Its quantification demands precise and reliable analytical methods. This document details standardized protocols for accurate identification and measurement, primarily using Gas Chromatography (GC) coupled with various detectors. These methods are essential for ensuring compound purity and understanding its properties and behavior in different environments.

Analytical Methods Overview

The table below summarizes the key analytical techniques used for this compound identification and quantification:

Table 1: Summary of Analytical Methods for this compound

Method Application Context Key Details & Conditions Quantitative Data
Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis of C4 fluoride compounds in alkylation materials [1] Developed for confirmation of this compound presence. N/A
GC Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) Detection of trace elemental contaminants in high-purity this compound for semiconductor manufacturing [2] Determines ultratrace metallic contaminants; uses triple quadrupole (ICP-MS/MS) for low detection limits; non-specific "compound independent" calibration (CIC) can be applied. Achieves part per trillion (ppt) level detection limits for elements like Germanium and Arsenic [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural identification and confirmation of synthesized this compound [3] ¹H-NMR (CDCl³, TMS): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). ¹⁹F-NMR (CDCl³, CFCl³): -173 (m, F). Used for qualitative confirmation, not typically for direct quantification [3].
Vibrational Spectroscopy (IR and Raman) Vibrational assignment and conformational stability study [4] IR spectra (3500-50 cm⁻¹) of gas and solid; Raman spectrum (3500-50 cm⁻¹) of liquid; spectra also recorded in liquid krypton for variable temperature studies. Identified three conformers with enthalpy differences and population estimates (e.g., 50% Me-trans conformer at ambient temperature) [4].

Detailed Experimental Protocols

Gas Chromatography for Purity Analysis

A method for the analysis of C4 fluoride compounds, including this compound, in alkylation materials was developed using GC/FID [1]. While the search results do not provide full chromatographic parameters, this method confirms the presence of the compound.

GC-ICP-MS for Trace Metal Analysis

This technique is vital for quantifying elemental impurities in high-purity this compound used in electronics manufacturing [2]. The following workflow outlines the key steps:

G cluster_0 Key Considerations SampleIntroduction Sample Introduction GCColumn GC Separation SampleIntroduction->GCColumn MatrixVenting Matrix Venting (via Deans Switch) GCColumn->MatrixVenting ICPMS ICP-MS/MS Detection & Quantification MatrixVenting->ICPMS A Pyrophoric/flammable gases require special valve introduction MatrixVenting->A DataAnalysis Data Analysis ICPMS->DataAnalysis B Use O2 cell gas and mass-shift mode to resolve spectral interferences ICPMS->B

Workflow Title: GC-ICP-MS Analysis of High-Purity this compound

Experimental Procedure:

  • Sample Introduction: For volatile liquids like this compound, use a high-pressure switching valve for direct injection. If analyzing gaseous samples, employ a switching valve and loop to deliver a precise volume directly to the GC column [2].
  • GC Separation: The specific column and temperature program depend on the target contaminants. For sulfur compounds in similar matrices, a 60 m x 0.53 mm i.d. mega-bore Plot U column at 50 °C with helium carrier gas has been used successfully [2].
  • Matrix Management: Use a Deans Switch flow control device to divert the majority of the this compound matrix to vent after its retention time is established. This prevents overloading the ICP-MS and protects the instrument [2].
  • ICP-MS/MS Detection:
    • Utilize an ICP-triple quadrupole (ICP-QQQ) system.
    • For analyzing sulfur, use O2 as a cell gas and measure the reaction product 32S⁺ → ⁴⁸SO⁺ (mass-shift mode) to eliminate spectral interference [2].
    • The technique allows for compound-independent calibration (CIC), where calibration is based on the element rather than the specific molecule, simplifying analysis when standards are unavailable [2].
Structural Confirmation by NMR Spectroscopy

For definitive identification of synthesized this compound, NMR spectroscopy is the preferred method. The following are the characteristic spectral data [3]:

  • ¹H-NMR (CDCl₃, TMS, δ ppm):
    • 0.88 (t, 3H)
    • 1.17 (dq, 3H)
    • 1.73 (m, 2H)
    • 4.35 (m, 1H)
  • ¹⁹F-NMR (CDCl₃, CFC₁₃, δ ppm):
    • -173 (m, F)
Conformational Analysis by Vibrational Spectroscopy

Infrared and Raman spectroscopy provide insights into the molecular conformation of this compound [4].

  • Spectral Collection: Record IR spectra (3500-50 cm⁻¹) for both gaseous and solid phases, and Raman spectra (3500-50 cm⁻¹) for the liquid phase.
  • Variable-Temperature Studies: Record spectra of the sample dissolved in liquid krypton over a range of -150 °C to -105 °C to study conformational stability.
  • Data Interpretation: At ambient temperature, the population is estimated to be 50% Me-trans conformer, 31% F-trans conformer, and 19% H-trans conformer. These populations are derived from enthalpy differences of 102 cm⁻¹ and 208 cm⁻¹ for the F-trans and H-trans forms, respectively, relative to the most stable Me-trans conformer [4].

Conclusion

Robust quantification of this compound is achievable through a combination of analytical techniques. GC-FID offers a straightforward approach for purity analysis, while GC-ICP-MS provides exceptional sensitivity for detecting trace metallic contaminants, which is critical for semiconductor applications. NMR spectroscopy remains the definitive method for structural confirmation, and vibrational spectroscopy offers valuable information on the compound's conformational stability. The protocols outlined provide researchers with a comprehensive toolkit for reliable analysis.

References

Physical & Chemical Properties of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of 2-Fluorobutane (CAS No. 359-01-3) that are essential for planning purification processes and safety protocols [1] [2].

Property Value
Molecular Formula C₄H₉F [1] [2]
Molecular Weight 76.11 g/mol [1] [2]
Boiling Point 25.25 - 25.27 °C (at 765 Torr) [2]
Melting Point -121.4 °C [2]
Density 0.7884 g/cm³ (at 0 °C) [2]
Flash Point -27.8 ± 11.6 °C (Calculated) [2]
Solubility in Water 1.1 g/L (at 25 °C) [2]
Refractive Index 1.3403 (at 12 °C) [2]
Synonyms sec-Butyl fluoride [2]

Potential Purification Strategies and General Guidance

While direct methods for this compound are scarce, the following information and general principles can help you develop a purification protocol.

  • Synthesis as a Clue to Impurities: One synthesis method for this compound involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. Potential impurities could therefore include:

    • Starting materials: Unreacted 2-butanol.
    • Reaction by-products: DBU-related salts, methanesulfonate esters, or isomers of the desired product.
    • Decomposition products: this compound's stability has been studied via gas chromatography, suggesting it can decompose under certain conditions [3].
  • A General Adsorption Technique: A patent details a method for removing light fluoroalkanes from hydrocarbon streams, which could be adapted [4]. The process involves passing the mixture through a bed of solid adsorbents like:

    • Silica gel or alumina
    • Strong cation exchange resins with sulfonic acid groups [4] This technique relies on the differential adsorption of impurities versus the desired product.

Suggested Experimental Workflow

To address your purification challenge, you could follow this general troubleshooting workflow. The diagram below outlines the key steps from identification to resolution.

purification_workflow Impurity Troubleshooting Workflow cluster_analytics Analytical Tools cluster_methods Potential Purification Methods Start Start: Impurity Suspected Step1 1. Identify Impurities (Analytical Characterization) Start->Step1 Step2 2. Select Method (Based on Impurity Nature) Step1->Step2 Step1_A Use GC, GC-MS, NMR (Hyphenated techniques are ideal) Step1->Step1_A Step3 3. Evaluate & Optimize (Test on Small Scale) Step2->Step3 Step2_M Fractional Distillation, Adsorption Chromatography, Washing Step2->Step2_M End End: Purified Product Step3->End

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for identifying impurities in volatile organics like this compound? For effective impurity profiling, hyphenated techniques are the gold standard. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is particularly suitable for volatile compounds. These methods help detect, identify, and quantify organic impurities and residual solvents, which is crucial for meeting regulatory guidelines for pharmaceutical ingredients [5].

Q2: My purification method isn't working. What should I investigate?

  • Confirm the Impurity: Re-analyze your crude product. Are the impurities what you assumed?
  • Check Method Purity: Ensure your solvents and adsorbents are not introducing new contaminants [5].
  • Optimize Parameters: For adsorption or chromatography, adjust variables like flow rate, bed height, or solvent polarity.
  • Consider Multiple Steps: A single method may not be sufficient. A combination (e.g., a wash to remove one impurity, followed by distillation to isolate the product) is often necessary.

Q3: Where can I find the reference NMR data for this compound to confirm its purity? The synthesis example in the search results provides the following reference NMR data for pure this compound [1]:

  • ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H)
  • ¹⁹F-NMR (CDCl₃, CFC₁₃, δ ppm): -173 (m, F) Compare your sample's spectrum against this data.

Key Recommendations for Your Research

Given the scarcity of specific information, here are actionable steps you can take:

  • Leverage Physical Properties: The low boiling point of ~25°C makes fractional distillation or preparative gas chromatography a logical first purification attempt.
  • Adapt General Methods: Seriously consider adapting the adsorption technique described in the US8093441B2 patent, as it is directly targeted at separating fluoroalkanes [4].
  • Prioritize Analytics: Invest time in thorough analytical characterization (GC-MS, NMR) of your impure mixture before selecting a purification strategy. You cannot remove an impurity until you know what it is.

References

optimizing 2-Fluorobutane yield in hydrofluorination

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here are detailed methodologies for two of the most practical approaches from the comparison table.

Protocol 1: Synthesis from 2-Butanol via Sulfonate Activation [1]

This method provides a reliable yield of 2-Fluorobutane without handling anhydrous HF.

  • Reaction Setup: Assemble a 300 mL glass reactor with a stirring bar, dropping funnel, thermometer, and a collection receiver cooled with a dry ice-ethanol bath. Conduct the reaction under an inert atmosphere (e.g., nitrogen).
  • Procedure:
    • Charge the reactor with 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
    • Heat the mixture to 60°C.
    • Once the temperature is stable, add 50 g of methyl fluorosulfonate dropwise over about 1 hour.
    • After addition, continue stirring at 60°C for 5 hours.
    • Increase the temperature to 100°C and react for a further 1 hour. The product will distill off and be collected in the cooled receiver.
  • Workup & Analysis: The collected organic substance contains the product. Analyze using gas chromatography. Purify as needed. Confirm the structure via H-NMR and ⁹F-NMR spectroscopy.
    • ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H)
    • ¹⁹F-NMR (CDCl₃, CFC₁₃, δ ppm): -173 (m, F)
Protocol 2: Direct Hydrofluorination of Alkenes (Metal-Free) [2]

This method uses easier-to-handle reagents for the direct addition of HF across a double bond.

  • Reaction Setup: Conduct the reaction in a sealed vessel, such as a polystyrene conical tube, to contain the volatile reagents.
  • Procedure:
    • Dissolve the alkene (1.0 equiv) in dichloromethane (CH₂Cl₂) at a concentration of 0.2 M.
    • Add triethylamine trihydrofluoride (Et₃N·3HF, 5.0 equiv) and methanesulfonic acid (MsOH, 5.0 equiv) to the solution.
    • Stir the reaction mixture at room temperature until completion (monitor by TLC or GC).
  • Workup & Analysis:
    • Carefully quench the reaction by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
    • Dry the organic layer over sodium sulfate (Na₂SO₄).
    • Filter and concentrate the solution under reduced pressure.
    • Determine the yield by ¹⁹F NMR using an internal standard (e.g., 2-fluoro-4-nitrotoluene).
    • Purify the product if necessary by flash chromatography.

Troubleshooting Guide and FAQs

Frequently Asked Questions
  • Q: What are the major competing reactions that can lower my yield?

    • A: The primary side reaction is polymerization of the alkene starting material, which anhydrous HF is known to accelerate [3]. Additionally, in the alcohol conversion route, incomplete reaction or decomposition of the sensitive reagents can reduce yield.
  • Q: How can I improve the conversion of my starting material?

    • A: Using an excess of HF or the HF-complex reagent can drive the reaction forward [3] [2]. For the metal-free method, ensuring stoichiometric or excess amounts of both MsOH and Et₃N·3HF is crucial. Elevated temperature can also improve conversion, as seen in the solvent-free method [4].
  • Q: I need to scale up the reaction. What should I consider?

    • A: Safety is the top priority. The metal-free method using Et₃N·3HF is more suitable for lab-scale than handling anhydrous HF gas [2]. The patent literature also describes continuous-flow systems for gas-phase hydrofluorination, which are ideal for large-scale industrial production but require significant engineering [3] [5].
Common Issues and Solutions
Problem Possible Cause Suggested Solution
Low Yield Polymerization of alkene Use an excess of alkene relative to HF to minimize polymerization [3].
Low Conversion Insufficient reagent activity or quantity Increase the equivalents of the acid/HF complex [2]; consider a higher reaction temperature [4].
Product Decomposition Harsh reaction conditions (e.g., high temp, strong acids) Optimize temperature and catalyst loading; shorten reaction time.
Handling Difficulties Use of gaseous anhydrous HF Switch to a safer, complexed HF reagent like Et₃N·3HF or Py·9HF [4] [2].

Critical Safety Notes

  • Anhydrous Hydrogen Fluoride (HF) is extremely hazardous, requiring specialized equipment and strict protocols; complexed HF reagents (Et₃N·3HF, Py·9HF) are strongly recommended for laboratory safety despite potentially lower reactivity [4] [2].
  • All procedures, especially scaling up, must be planned with a comprehensive risk assessment. Consult your institution's Environmental Health and Safety (EHS) department before beginning any work.

The following workflow diagram summarizes the key decision points for selecting and optimizing a synthesis method for this compound.

This compound Synthesis Strategy Start Start: Plan this compound Synthesis Q1 Is handling gaseous anhydrous HF feasible and safe in your lab? Start->Q1 Q2 What is your starting material? Q1->Q2 No M1 Method: Classical HF Addition - Use anhydrous HF (gas/liquid) - Potentially with catalysts - High-pressure/temp reactor needed Q1->M1 Yes M2 Method: Alcohol Conversion - Start from 2-Butanol - Use methyl fluorosulfonate/DBU - Avoids direct HF handling Q2->M2 2-Butanol M3 Method: Metal-Free Hydrofluorination - Use MsOH / Et₃N·3HF combo - Direct alkene functionalization - Easier handling Q2->M3 Butene/Alkene Q3 Is a metal-free protocol required? Opt1 Optimization Tip: Use alkene excess to minimize polymerization M1->Opt1 Opt2 Optimization Tip: Ensure high purity of 2-butanol starting material M2->Opt2 Opt3 Optimization Tip: Use stoichiometric excess of MsOH and Et₃N·3HF M3->Opt3

References

reducing 2-Fluorobutane decomposition during distillation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem and a Systematic Approach

A logical, step-by-step approach is the most effective way to diagnose and resolve distillation issues. The following workflow outlines this troubleshooting process, drawing from established practices in the field [1].

distillation_troubleshooting Start Start Troubleshooting Step1 Define the Problem (e.g., low yield, high temp, new impurities) Start->Step1 Step2 Take Urgent Actions (e.g., adjust temperature, safe shutdown) Step1->Step2 Step3 Examine System Behavior (Check temperature, pressure, flow rates) Step2->Step3 Step4 Learn Problem History (Was it working before? What changed?) Step3->Step4 Step5 Conduct Targeted Tests (e.g., temperature sensitivity analysis) Step4->Step5 Step6 Apply Specialized Tools (Gamma-scanning, hydraulic analysis) Step5->Step6 Step7 Formulate and Test Theories (e.g., 'Catalytic decomposition on metal surface') Step6->Step7 Step8 Implement Solution (e.g., equipment passivation, material change) Step7->Step8

Key Strategies to Reduce Decomposition

Based on the search results, the core strategy is to minimize contact with catalytic metallic surfaces. A patent on distilling a sensitive fluorinated compound (sevoflurane) provides specific, actionable guidance [2].

Strategy Recommended Practice Rationale & Technical Basis
Equipment Material Selection Use passivated metals, glass, Teflon (PTFE), or high-nickel alloys (e.g., Hastelloy) [2]. Metallic surfaces (especially stainless steel) can catalyze decomposition. Passivation creates an inert oxide layer, while non-metallics eliminate catalytic sites [2].
System Passivation Before operation, treat metal surfaces with nitric acid solution or citric acid solution [2]. Acid passivation dissolves free iron and other contaminants from the metal surface, promoting a uniform, stable, and inert chromium-rich oxide layer [2].
Process Control Implement precise temperature control and consider operating at lower temperatures and/or under vacuum where feasible [1]. Thermal decomposition is a kinetic process. Reducing the operating temperature lowers the energy available to drive decomposition reactions [1].

Frequently Asked Questions (FAQs)

Q1: My distillation yield of 2-fluorobutane has suddenly dropped, and I suspect decomposition. What should I check first? Follow the systematic approach in the diagram. Start by checking if any operational parameters have recently changed (Step 1 & 4). Then, inspect the distillation equipment for any new signs of corrosion or fouling, and verify your temperature control systems (Step 3). A common culprit is the exposure of fresh, non-passivated metal surfaces due to equipment maintenance or failure of a glass liner [1] [2].

Q2: Are there any specific chemicals I can add to the mixture to suppress decomposition? The primary research focus is on material compatibility and process control rather than additive suppression [2]. However, one patent mentions that the presence of water can contribute to the decomposition of fluorinated compounds like sevoflurane [2]. Therefore, ensuring your starting material and system are anhydrous could be a beneficial practice, though its specific effect on this compound should be verified experimentally.

Q3: We use a standard stainless steel system. Is it still possible to distill this compound effectively? Yes, but it is highly recommended to implement a rigorous passivation protocol before use [2]. The system should be treated with a nitric acid or citric acid solution to render the metal surfaces inert. For long-term reliability, consider installing glass-lined components or replacing critical sections with Teflon or other compatible fluoropolymers [2].

References

controlling reaction temperature for 2-Fluorobutane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for 2-Fluorobutane

This detailed procedure is adapted from a patent (US2018/118642A1) that uses methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to synthesize this compound from 2-butanol [1].

Reaction Setup and Procedure:

You can follow the workflow below to guide your experimental setup and execution:

G Start Start Setup A1 Assemble 300 ml glass reactor with stirring bar, dropping funnel, thermometer, and collection receiver Start->A1 A2 Purge the system with inert gas (Nitrogen) A1->A2 A3 Charge reactor with: - 56.7 g of 2-butanol - 85.3 g of DBU A2->A3 A4 Heat reactor to 60°C under constant stirring A3->A4 B1 Add 50 g methanesulfonyl fluoride dropwise via funnel over 1 hour A4->B1 B2 Maintain reaction at 60°C for 5 hours after addition B1->B2 C1 Increase reactor temperature to 100°C B2->C1 C2 Continue reaction for 1 hour while collecting distillate in dry ice-ethanol cooled receiver C1->C2 C3 Analyze collected organic substance via Gas Chromatography (GC) C2->C3 End Obtain this compound (Yield: 71.2%) C3->End

Key Quantitative Data:

The table below summarizes the critical parameters for this synthesis method [1].

Parameter Specification
Reaction Temperature Range 60°C (initial) to 100°C (distillation)
Key Reagents 2-butanol, Methanesulfonyl fluoride, DBU
Atmosphere Inert (Nitrogen)
Reaction Time 5 hours at 60°C + 1 hour at 100°C
Reported Yield 71.2% (relative to methanesulfonyl fluoride)

Temperature Control Guide & Thermophysical Data

Precise temperature control is critical for reaction rate, product distribution, and safety. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical data for this compound, which is essential for designing your temperature control strategy [2].

Key Temperature-Related Properties from NIST [2]:

Property Value / Range Importance for Synthesis
Normal Boiling Point Data Available Crucial for setting distillation temperature and avoiding product loss.
Critical Temperature Data Available Defines upper temperature limit for liquid-phase existence.
Phase Boundary Data 140 K to 448 K Informs safe operating pressures and temperatures.
Enthalpy of Vaporization Data Available Vital for calculating distillation energy requirements.

You can access this comprehensive dataset, including density and heat capacity information, directly on the NIST Web Thermo Tables (WTT) platform to fine-tune your process design [2].

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why is controlling the initial reaction temperature at 60°C so important? Maintaining 60°C is a balance between achieving a sufficient reaction rate and minimizing side reactions. Higher temperatures can accelerate the decomposition of reagents or lead to polymerization of the alkene intermediate, a common side reaction in HF addition to olefins [3]. The dropwise addition of methanesulfonyl fluoride at this controlled temperature also helps manage exothermicity [1].

Q2: The yield is lower than expected. What could be the issue?

  • Inadequate Inert Atmosphere: The reaction must be conducted under a nitrogen atmosphere [1]. Oxygen or moisture can deactivate reagents or catalysts.
  • Reagent Quality: DBU is hygroscopic. Using old or wet DBU can significantly reduce its effectiveness as an acid scavenger.
  • Temperature Ramp Timing: Increasing the temperature to 100°C too early, before the initial 5-hour reaction is complete, can result in unreacted starting materials being carried over, reducing yield.

Q3: What are the common side reactions, and how does temperature affect them? A major concern is polymerization [3]. The 2-butanol substrate can form a carbocation intermediate, which is prone to polymerization. The recommended procedure uses an excess of DBU and controlled temperatures to suppress this. Using an excess of hydrogen fluoride in alternative synthesis routes is another strategy to favor the monofluoro product over polymers [3].

Q4: Are there alternative synthesis methods with different temperature requirements? Yes. Another common method is the hydrofluorination of butene using anhydrous Hydrogen Fluoride (HF) or its complexes [3]. This is an electrophilic addition that follows Markovnikov's rule. However, working with gaseous HF requires specialized, high-pressure equipment and presents significant safety challenges, making the method from the protocol more suitable for a standard lab setting [3].

Safety and Best Practices

  • Apparatus: Ensure all glassware and fittings are in good condition, especially for reactions under an inert atmosphere and temperature variations.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including heat-resistant gloves and a lab coat, when handling hot reactors and cold traps (dry-ice/ethanol).
  • Ventilation: Perform the reaction in a well-ventilated fume hood to handle any potential vapor release, especially during the distillation step.

References

solvent selection for 2-Fluorobutane extraction

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Extraction of 2-Fluorobutane

The following table summarizes a key synthesis method for this compound, which is also the foundation for its subsequent extraction and purification [1].

Aspect Protocol Details
Product Name This compound [1]
CAS Number 359-01-3 [1]
Molecular Formula C₄H₉F [1]
Molecular Weight 76.11 [1]
Reaction Type Nucleophilic fluorination [1]
Starting Material 2-butanol [1]
Fluorinating Agent Methanesulfonyl fluoride (CH₃FSO₂) [1]
Catalyst/Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1]
Reaction Conditions 60°C for 5 hours, then 100°C for 1 hour; under inert nitrogen atmosphere [1]
Isolation Method The product is distilled out of the reaction mixture and collected in a receiver cooled with a dry ice-ethanol bath [1].
Reported Yield 71.2% (with reference to methanesulfonyl fluoride) [1]
Analytical Data ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). ¹⁹F-NMR (CDCl₃, CFCl₃, δ ppm): -173 (m, F) [1]

This synthesis protocol involves an in-situ extraction by distillation. The this compound formed is isolated directly from the reaction mixture through heating and distillation due to its volatility, which is a key property to consider in its purification [1].

Solvent Selection Guide for Extraction

While the synthesis above uses distillation, liquid-liquid extraction is a common subsequent or alternative purification step. The following table outlines the critical properties for selecting an effective extraction solvent, based on general separation science principles [2].

Property Requirement & Rationale Common Examples

| Immiscibility | Must form a distinct biphasic system with the original solution (usually water-based) [2]. | Suitable: Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether [2]. Unsuitable: Methanol, Ethanol, Acetone (miscible with water) [2]. | | Solubility of Target | Must have high solubility for the compound to be extracted (e.g., this compound) [2]. | Low polarity solvents like hexane or DCM are typically good for organic molecules like this compound [3] [2]. | | Volatility | Should have a relatively low boiling point for easy removal from the extracted compound via evaporation or distillation [2]. | Solvents like diethyl ether (low bp) or DCM (low bp) are easily removed [3] [2]. | | Safety & Toxicity | Ideally non-toxic and non-flammable, though this is a trade-off [2]. | Flammable but less toxic: Diethyl ether, hydrocarbons (hexane) [2]. Non-flammable but toxic: Dichloromethane, chloroform [2]. |

This workflow diagram summarizes the logical process for selecting an extraction solvent:

G Start Start Solvent Selection Step1 Check Immiscibility with Water Start->Step1 Step1->Start Fail Step2 Assess Solubility of Target Compound Step1->Step2 Pass Step2->Start Fail Step3 Evaluate Solvent Volatility Step2->Step3 Pass Step3->Start Fail Step4 Review Safety & Toxicity Step3->Step4 Pass Step4->Start Unacceptable Final Suitable Solvent Found Step4->Final Acceptable

Troubleshooting Common Extraction Issues

  • Problem: Low Extraction Yield

    • Cause: The chosen solvent has poor solubility for the target compound, or the solvents are not immiscible, leading to a single phase [2].
    • Solution: Re-evaluate solvent choice using the selection guide above. For a non-polar molecule like this compound, ensure a low-polarity solvent like hexane or DCM is used [3] [2]. Confirm the organic and aqueous phases separate cleanly.
  • Problem: Formation of Stable Emulsions

    • Cause: Agitation can cause the two immiscible phases to form an emulsion, a stable mixture that does not separate easily [3].
    • Solution:
      • Allow more time for separation or use gentle swirling instead of vigorous shaking.
      • Try centrifugation to break the emulsion [3].
      • Use a brine (salt water) wash, as the salt can reduce the emulsion's stability [3].
  • Problem: Difficulty Removing Solvent After Extraction

    • Cause: The extraction solvent has a high boiling point [2].
    • Solution: Choose a more volatile solvent (e.g., diethyl ether or DCM) for easier removal by rotary evaporation [2]. Always check the boiling point of your target compound to ensure it is not co-evaporated with the solvent.
  • Problem: Safety Concerns

    • Cause: Many effective organic solvents are flammable, toxic, or regulated [4] [2].
    • Solution:
      • For flammability: Avoid ignition sources, use in a fume hood. Consider less flammable alternatives where possible, but note trade-offs (e.g., DCM is non-flammable but toxic) [2].
      • For toxicity: Always use personal protective equipment (PPE) and work in a well-ventilated fume hood. Consult your institute's solvent safety guidelines and solvent selection guides that rank environmental, health, and safety (EHS) profiles [4].

Key Principles for Professionals

For researchers in drug development, adhering to modern green chemistry principles is increasingly important. When selecting solvents, consider:

  • Green Solvent Selection Guides: Several frameworks (e.g., from ETH Zurich or Rowan University) rank solvents based on their combined Environmental, Health, and Safety (EHS) profiles and cumulative energy demand (CED) [4]. These guides often favor solvents like ethyl acetate and ethanol over more hazardous options like dichloromethane or hexane where performance allows [4].
  • Hansen Solubility Parameters (HSP): This is a powerful tool for theoretically predicting the solubility of a specific target compound in different solvents, which can minimize experimental trial and error [5].

References

Troubleshooting Guide: Improving 2-Fluorobutane Purity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges you might encounter during synthesis and purification.

Q1: What is a reliable synthetic method for 2-fluorobutane with a good yield? A high-yielding method is the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1].

  • Typical Yield: 71.2% with respect to methanesulfonyl fluoride [1].
  • Key Reaction Conditions:
    • Atmosphere: Inert (Nitrogen) atmosphere [1].
    • Temperature: 60°C for the main reaction, with a subsequent step at 100°C [1].
    • Reagent Role: DBU acts as both a catalyst and an acid scavenger [1].

Q2: How can I effectively separate and purify this compound from the reaction mixture? The synthesis procedure includes an in-situ distillation step [1]. After the reaction, increasing the temperature to 100°C causes the this compound (boiling point ~25°C) to distill off from the higher-boiling point reagents and by-products [2] [1]. The distilled vapor is collected in a receiver cooled with a dry ice-ethanol trap [1].

Q3: My GC analysis shows impurities. How do I confirm the purity and identity of my product? Gas Chromatography (GC) is the standard technique for determining purity and confirming identity [3] [4].

  • Purity Calculation: Calculate the GC Purity by dividing the peak area of your target this compound by the total area of all peaks in the chromatogram (excluding the solvent peak). Multiply by 100 to get a percentage [3].
  • Confirmation of Identity: Use reference standards if available. For definitive confirmation, couple your GC to a Mass Spectrometer (GC/MS) or use Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F-NMR and ¹H-NMR, to verify the molecular structure [4] [1].

Q4: What are the optimal GC conditions for analyzing this compound and related C4 fluorides? Published methods for C4 fluoride compounds recommend specific columns and detectors [4].

  • Recommended Columns: Use a polar OV-225 column (50 m x 0.25 mm i.d.) connected in series with a non-polar SE-54 column (44 m x 0.22 mm i.d.) for excellent separation [4].
  • Detector: Flame Ionization Detector (FID) is suitable for quantitative analysis [4].
  • For Accurate Results: Always use high-purity solvents to prevent introducing extra peaks that interfere with your analysis [3].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a method described in a patent [1].

Materials:

  • 2-Butanol (56.7 g)
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g)
  • Methanesulfonyl fluoride (50 g)
  • Nitrogen gas source
  • Dry ice-Ethanol bath

Equipment:

  • 300 mL glass reactor with a stirring bar
  • Dropping funnel
  • Thermometer
  • Collection receiver

Procedure:

  • Setup: Place 2-butanol and DBU into the glass reactor. Assemble the apparatus with the dropping funnel, thermometer, and receiver.
  • Create Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slight positive pressure.
  • Heat: Heat the reaction mixture to 60°C with constant stirring.
  • Add Reagent: Once the temperature is stable, add methanesulfonyl fluoride dropwise from the funnel over approximately 1 hour.
  • React: After addition, continue stirring and heating at 60°C for another 5 hours.
  • Distill: Increase the reactor temperature to 100°C. The this compound product will distill over and be collected in the receiver, which is immersed in a dry ice-ethanol bath to condense the vapor.
  • Collection: Collect the organic substance in the receiver. The expected yield is approximately 71.2% (27.6 g from 50 g methanesulfonyl fluoride) [1].

Protocol 2: Determining Purity by Gas Chromatography (GC)

This general protocol for purity analysis is based on standard GC practice [3].

Materials:

  • Synthesized this compound sample
  • High-purity solvent (e.g., HPLC-grade hexane or methanol)
  • Reference standard of this compound (if available, for calibration)

Equipment:

  • Gas Chromatograph equipped with an FID detector
  • Capillary GC column (e.g., OV-225, SE-54, or equivalent polar/non-polar combination) [4]
  • Microsyringe or autosampler

Procedure:

  • Sample Prep: Dilute a small amount of your this compound product in a suitable high-purity solvent [3].
  • Instrument Setup:
    • Column: Install and condition the appropriate column.
    • Carrier Gas: Set the flow rate for helium or hydrogen.
    • Temperature Program: Set an optimized temperature program. For example, start at a low temperature (e.g., 40°C) and gradually increase to elute higher-boiling impurities.
    • Injector/Detector Temp: Set injector and detector temperatures appropriately (e.g., 200-250°C).
  • Inject and Run: Inject a small, precise volume (e.g., 1 µL) of your sample into the GC system.
  • Analyze Chromatogram: Identify the this compound peak based on its retention time (compared to a standard if available). Identify any other peaks as impurities [3].
  • Calculate Purity: Integrate the area under all peaks. Calculate the purity percentage using the formula: (Area of this compound Peak / Total Area of All Peaks) × 100 [3].

Experimental Data Reference

For your convenience, key quantitative data from the search results is summarized in the table below.

Parameter Details Source
CAS Number 359-01-3 [1] [2]
Molecular Formula C₄H₉F [1] [2]
Molecular Weight 76.11 g/mol [1] [2]
Boiling Point 25 °C [2]
Density 0.77 g/mL @ 15 °C [2]
Synthesis Yield 71.2% [1]
Reaction Temperature 60 - 100 °C [1]
Key Reagents 2-butanol, methanesulfonyl fluoride, DBU [1]
GC Purity Method Calculation based on peak area percentage [3]

Workflow for Synthesis & Purification

The following diagram maps the logical workflow from synthesis to purity verification, integrating the protocols described above.

Start Start Synthesis Step1 Charge Reactor with 2-Butanol and DBU Start->Step1 Step2 Heat to 60°C under Nitrogen Atmosphere Step1->Step2 Step3 Add Methanesulfonyl Fluoride dropwise over 1 hour Step2->Step3 Step4 Maintain Reaction at 60°C for 5 hours Step3->Step4 Step5 Heat to 100°C to Distill Product Step4->Step5 Step6 Collect Distillate in Dry Ice-Ethanol Trap Step5->Step6 Step7 Obtain Crude This compound Step6->Step7 Step8 Dilute in High-Purity Solvent for GC Analysis Step7->Step8 Step9 Inject into GC with FID and OV-225/SE-54 Columns Step8->Step9 Step10 Analyze Chromatogram and Integrate Peaks Step9->Step10 Step11 Calculate GC Purity % Step10->Step11

References

2-Fluorobutane vs 1-Fluorobutane properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison Table

The following table summarizes the key differences between these two structural isomers.

Property 1-Fluorobutane 2-Fluorobutane
IUPAC Name 1-Fluorobutane [1] This compound [2]
CAS Number [1] 359-01-3 [2]
Molecular Formula C₄H₉F [1] C₄H₉F [2]
Molar Mass 76.114 g·mol⁻¹ [1] 76.11 g·mol⁻¹ [2]
Appearance Liquid [1] Information Missing
Density 0.779 g/cm³ [1] Information Missing
Boiling Point 32–33 °C [1] Information Missing
Chirality Achiral (no chiral center) [3] Chiral (carbon 2 is a stereocenter) [3] [4]
Rotational Barrier (CH₂F) 19.7 kJ/mol [5] Information Missing
Rotational Barrier (CH₃) Not Applicable 26.1 kJ/mol [5]

Detailed Analysis of Key Differences

The data reveals fundamental distinctions that impact their application in research.

Molecular Structure and Chirality

This is the most significant difference between the two compounds:

  • 1-Fluorobutane is an achiral molecule. Its second carbon atom is bonded to two hydrogen atoms, so it does not have four different substituents and is not optically active [3].
  • This compound is a chiral molecule. The second carbon atom is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). This means it exists as two enantiomers, (R)-2-fluorobutane and (S)-2-fluorobutane, which are non-superimposable mirror images of each other [3] [4]. This chirality is critical in drug development, as different enantiomers can have vastly different biological activities.
Internal Rotational Barriers

The NIST database provides quantitative data on the energy barriers for internal rotation around specific bonds, which reflects the steric and electronic environment of the molecule [5].

  • The barrier for the CH₂F- rotor (relevant to 1-fluorobutane) is calculated as 19.7 kJ/mol.
  • The barrier for a CH₃- rotor attached to a CH(F) group (relevant to this compound) is higher, at 26.1 kJ/mol. This suggests that rotation of the methyl group in this compound is more sterically hindered compared to the rotation of the fluoromethyl group in 1-fluorobutane.

Synthesis and Experimental Protocols

The literature describes distinct synthetic routes for each isomer.

Synthesis of 1-Fluorobutane

1-Fluorobutane can be synthesized through halogen exchange reactions [1]:

  • Reagents: 1-bromobutane and mercury(II) fluoride.
  • Alternative Reagents: 1-bromobutane and potassium fluoride in ethylene glycol [1].
  • Procedure: The reaction is typically carried out under controlled conditions, likely involving heating to facilitate the substitution of bromine with fluorine.
Synthesis of this compound

A modern synthesis method for this compound is described using a deoxyfluorination reaction [2]:

  • Reagents: 2-butanol, methanesulfonyl fluoride (as a fluorinating agent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
  • Procedure:
    • A 300 ml glass reactor equipped with a stirrer, dropping funnel, thermometer, and cold trap is charged with 2-butanol and DBU.
    • The system is placed under an inert nitrogen atmosphere and heated to 60°C.
    • Methanesulfonyl fluoride is added dropwise over about one hour.
    • After addition, the reaction continues at 60°C for 5 hours, then the temperature is increased to 100°C for 1 hour.
    • The product, this compound, is distilled off and collected in a receiver cooled with a dry ice-ethanol bath.
  • Yield: 71.2% [2].

Chemical Reactivity

Research into the gas-phase elimination reactions of this compound provides insight into its reactivity compared to its chloro-analog. A study investigated reactions with various bases (e.g., F⁻, HO⁻, NH₂⁻) and found that the regioselectivity (whether the more or less substituted alkene is formed) is tied to the nature of the transition state in the E2 elimination mechanism [6]. This fundamental reactivity data is crucial for predicting and controlling its behavior in synthetic pathways.

Workflow for Research Application

The diagram below outlines a decision workflow for selecting and applying these compounds in a research setting, based on their distinct properties.

Start Start: Need a Fluorobutane Isomer A Does the application require a chiral molecule? Start->A B Select this compound A->B Yes C Select 1-Fluorobutane A->C No D e.g., Chiral solvent, Asymmetric synthesis precursor B->D F Consider steric hindrance (Higher rotational barrier) B->F For kinetic studies E e.g., Achiral solvent, Semiconductor etching C->E G Consider linear chain (Lower rotational barrier) C->G For kinetic studies

Key Considerations for Researchers

  • Chirality is Paramount: For any research related to pharmacology or asymmetric synthesis, this compound is the relevant compound due to its chiral center. You must account for its enantiomeric form ((R) or (S)).
  • Data Gaps: Noticeable gaps exist in the directly comparable physical property data (e.g., boiling points, densities) for these two isomers. Experimental determination or consultation of specialized chemical databases may be necessary.
  • Synthetic Accessibility: The cited methods offer reliable synthetic routes. The choice of method may depend on the availability of starting materials (1-bromobutane vs. 2-butanol) and safety considerations regarding reagents.

References

2-Fluorobutane NMR chemical shift prediction

Author: Smolecule Technical Support Team. Date: February 2026

Experimental NMR Data for 2-Fluorobutane

The table below summarizes the experimentally determined NMR chemical shifts for this compound, which serve as the benchmark for evaluating predictive methods [1].

Nucleus Chemical Shift (δ ppm) Multiplicity Reference
¹H NMR 4.35 (m, 1H) Multiplet [1]
1.73 (m, 2H) Multiplet [1]
1.17 (dq, 3H) Doublet of Quartets [1]
0.88 (t, 3H) Triplet [1]
¹⁹F NMR -173 (m, 1F) Multiplet [1]

Experimental Protocol [1]:

  • Sample: The sample was synthesized and distilled directly in a reaction setup.
  • Instrumentation: Analysis was performed using NMR spectroscopy. The specific field strength was not listed, but data is typically acquired at 300 MHz or higher.
  • Solvent: Deuterated chloroform (CDCl₃) was used.
  • Referencing: ¹H chemical shifts were referenced to tetramethylsilane (TMS) at 0 ppm. ¹⁹F chemical shifts were referenced to trichlorofluoromethane (CFC₁₃).

Comparison of Prediction Methods

The following table compares the main approaches for predicting NMR chemical shifts, based on data from a recent study that benchmarked various techniques [2].

Method Key Principle Reported Accuracy (MAE) Pros Cons
Experimental Measurement Physical measurement of resonance frequency. Benchmark Ground truth; Provides direct structural confirmation. Requires physical sample; Instrument-dependent.

| DFT/GIAO with Linear Regression (LR) | Quantum mechanical calculation of shielding constants, scaled to chemical shifts. | 1H: ~0.1-0.15 ppm 13C: ~1.5-2.5 ppm | High theoretical accuracy; Well-established. | Computationally expensive (hours to days). | | Machine Learning (CSTShift Model) | 3D Graph Neural Network using DFT-calculated shielding tensors as descriptors. | 1H: 0.078 ppm 13C: 0.504 ppm | High speed & accuracy; Excellent for large datasets. | Requires large training dataset; "Black box" model. |

Computational Protocols:

  • DFT/GIAO Method [2]: This traditional computational method involves two key steps. First, a geometry optimization is performed using a functional like B3LYP and a basis set such as 6-31G(d). Then, the NMR calculation is conducted using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory, often with a continuum solvation model (e.g., SMD) to account for solvent effects.
  • Machine Learning (CSTShift) Method [2]: This state-of-the-art method involves preparing a dataset of molecules with DFT-optimized 3D structures and their corresponding DFT-calculated shielding tensors. A 3D Graph Neural Network is then trained to learn the relationship between the atomic environment (described by the shielding tensor descriptors) and the experimental chemical shifts.

Workflow for Structure Verification

The following diagram illustrates a practical workflow for using these methods in tandem to verify the structure of a synthetic compound like this compound.

StructureVerification NMR Structure Verification Workflow cluster_pred Prediction Methods Start Synthesize Compound (e.g., this compound) A Obtain Experimental NMR Spectrum Start->A B Predict Chemical Shifts A->B C Compare Predictions with Experiment B->C ML Machine Learning (CSTShift Model) B->ML DFT DFT/GIAO Calculation B->DFT DB Empirical Database Lookup B->DB End Confirm or Revise Molecular Structure C->End

Interpretation Guide and Key Insights

  • Interpreting the Rotational Barrier: Computational studies indicate that the ethyl group (C₂H₅) in this compound has a rotational barrier of 26.1 kJ/mol at the HF/6-31G* level of theory [3]. This value is higher than in unsubstituted butane (25.9 kJ/mol) [3], suggesting that the fluorine atom slightly restricts bond rotation, which can influence the shape of the NMR multiplet signals [1].

  • Choosing a Prediction Method: For most practical applications in drug development:

    • For rapid, high-throughput prediction with maximum accuracy, the Machine Learning (CSTShift) approach is superior [2].
    • If you require detailed theoretical insight into the electronic factors affecting the chemical shift (beyond just the value), DFT/GIAO remains the method of choice, despite its computational cost [2].
    • The experimental data provided above for this compound should be used as the primary reference for validation [1].

References

computational modeling of 2-Fluorobutane thermodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Spectroscopic Analysis

A foundational study provides detailed experimental data on the conformational stability and vibrational properties of 2-fluorobutane, which are critical for validating computational models [1].

Key Experimental Findings from Spectroscopic Data [1]:

Property Value / Result Conditions / Notes
Enthalpy Difference (Me-trans / F-trans) 102 ± 10 cm⁻¹ (1.21 ± 0.12 kJ/mol) From IR spectra in liquid krypton (-150 to -105 °C)
Enthalpy Difference (Me-trans / H-trans) 208 ± 21 cm⁻¹ (2.49 ± 0.25 kJ/mol) From IR spectra in liquid krypton (-150 to -105 °C)
Conformer Population (at ambient temperature) Me-trans: 50% ± 2%; F-trans: 31% ± 1%; H-trans: 19% ± 1% Calculated from enthalpy differences
Computational Methods Used Ab initio calculations with MP2/6-31G(d) level of theory Used for equilibrium geometries, force constants, and vibrational assignments

Experimental Protocol from [1]:

  • Spectra Collection: Infrared (IR) spectra of both gas and solid phases (3500-50 cm⁻¹) and Raman spectra of the liquid phase (3500-50 cm⁻¹) were recorded.
  • Variable-Temperature Study: IR spectra (3500-400 cm⁻¹) of this compound dissolved in liquid krypton were studied over a temperature range of -105 to -150 °C. This low-temperature solvent allows for better resolution of conformer-specific bands.
  • Data Analysis: The relative intensities of six different conformer pairs in the IR spectra were used to determine the enthalpy differences between the Me-trans, F-trans, and H-trans conformers.
  • Vibrational Assignment: A complete vibrational assignment was proposed for the most stable Me-trans conformer, supported by the force constants and intensity data obtained from the ab initio calculations.

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) serves as an authoritative source for critically evaluated thermophysical property data, which is essential for benchmarking computational models [2].

Available Data for this compound in NIST WTT [2]: The database contains recommended data for the following properties (this is a summary list):

  • Normal boiling temperature
  • Critical temperature and pressure
  • Density (for liquid and gas phases) as a function of temperature and pressure
  • Enthalpy of vaporization
  • Heat capacity (for both liquid and ideal gas)
  • Viscosity
  • Thermal conductivity

Synthesis and Characterization Protocol

For context on how a high-purity sample of this compound can be obtained for study, one patent describes a synthesis method [3].

Reported Synthesis Protocol [3]:

  • Reaction Setup: 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were placed in a 300 ml glass reactor under a nitrogen atmosphere and heated to 60°C.
  • Reaction: 50 g of methanesulfonyl fluoride was added dropwise over about an hour. After addition, the reaction continued at 60°C for 5 hours, then the temperature was increased to 100°C for 1 further hour.
  • Product Collection: The distilled organic component was collected in a receiver cooled with a dry ice-ethanol bath.
  • Yield and Identification: The yield of this compound was 71.2%. The structure was confirmed by ¹H-NMR and ¹⁹F-NMR spectroscopy [3].

Computational Thermodynamics Workflow

The following diagram illustrates a general methodology for computational modeling, integrating the approaches identified in the search results.

G Start Define System: This compound Conformers A Ab Initio Calculations (e.g., MP2/6-31G(d)) Start->A B Extract Data: Energy, Geometry, Vibrations A->B C Validate with Experimental Data B->C C->A Refine Model D Database & Model Refinement (e.g., CALPHAD) C->D If Validated E Predict Thermodynamic Properties & Phase Behavior D->E

This workflow aligns with the CALPHAD (Calculation of Phase Diagrams) method, a cornerstone of computational thermodynamics that relies on critical assessment of data, both computational and experimental, to build robust thermodynamic databases for materials [4] [5] [6].

Methodology Comparison and Application Notes

While a direct, point-by-point comparison of different computational methods for this compound was not available, the search results provide strong indications of effective approaches:

  • Ab Initio Methods: The successful use of ab initio calculations (MP2/6-31G(d)) demonstrates their value for determining molecular properties like conformational stability and vibrational frequencies, which form the foundation for thermodynamic models [1].
  • CALPHAD Method: This is a powerful, semi-empirical approach for modeling phase behavior and thermodynamic properties across a wide range of temperatures and compositions. It is not typically applied to a single, small molecule like this compound in isolation but is highly relevant in broader materials science contexts, such as in the design of alloys and functional materials [4] [5] [6]. Its strength lies in integrating data from various sources, including ab initio calculations and experiments, to create self-consistent thermodynamic databases.

References

Experimental vs. Predicted Properties of 2-Fluorobutane

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key thermophysical properties, showing a direct comparison between experimental data and model predictions where available.

Property Experimental Value Predicted Value Source / Method
Molecular Formula - C₄H₉F [1] [2]
Molar Mass (g/mol) - 76.11 [1] [2]
Boiling Point (°C at 760 mmHg) 25 [2], 15.47 [3] 25.1 [2], 5.89 [2] Prediction Methods: ACD/Labs [2], MPBPWIN [2]
Melting Point (°C) -121 [2] -131.48 [2] Prediction Method: MPBPWIN [2]
Density (g/cm³) 0.77 [2], 0.756 [3] 0.8 [2] Prediction Method: ACD/Labs [2]
Enthalpy of Vaporization (kJ/mol) - 26.0 [2] Prediction Method: ACD/Labs [2]
Flash Point (°C) -27.8 [2] -27.8 [2] Prediction Method: ACD/Labs [2]
Vapor Pressure (mmHg at 25°C) - 757.3 [2] Prediction Method: ACD/Labs [2]
Rotational Barrier (CH₂CH₃ rotor, kJ/mol) - 26.1 [4] Prediction Method: HF/6-31G* computation [4]
Log P (Octanol-Water Partition Coefficient) - 2.17 [2] Prediction Method: KOWWIN [2]
Water Solubility (mg/L at 25°C) - 1852 [2] Prediction Method: WSKOW [2]

Methodologies for Data Generation

The data presented comes from both rigorous experimental measurement and established computational prediction methods.

Experimental Data Protocols

The experimental data for properties like boiling point, melting point, and density are typically determined through standardized physical chemistry techniques [2]. For instance:

  • Boiling and Melting Points are measured using precise heating and cooling apparatuses, observing the temperature at which phase changes occur under controlled pressure.
  • Density is often determined using a calibrated densitometer or by precisely measuring the mass and volume of a sample.

The NIST Web Thermo Tables (WTT) represent a source of critically evaluated experimental data. This means the available raw experimental data points (e.g., 10 data points for liquid-gas density) are assessed for reliability, and a recommended value is generated through dynamic data analysis implemented in the NIST ThermoData Engine software package [1].

Prediction Model Protocols

The predicted data comes from several widely recognized software suites and computational methods:

  • ACD/Labs Percepta Platform: A commercial software that uses a combination of algorithmic and group contribution methods to predict various physicochemical properties based on the molecular structure [2].
  • EPISuite (MPBPWIN, KOWWIN, WSKOW): A free suite of tools from the US Environmental Protection Agency (EPA). For example, MPBPWIN uses the Adapted Stein & Brown method to estimate boiling and melting points, while KOWWIN estimates the log P using atom/fragment contribution methods [2].
  • Computational Chemistry (Ab Initio): Higher-level properties, such as the rotational barrier, are calculated using quantum chemical methods like Hartree-Fock (HF) with a basis set (e.g., 6-31G*). These methods solve the Schrödinger equation to determine the energy of different molecular conformations [4]. Similarly, ab initio methods are used to examine reaction pathways and regio-selectivities, as in the elimination reactions of this compound [5] [6].

Data Sourcing and Evaluation Workflow

The diagram below outlines the relationship between data sources, evaluation methods, and the final recommended values, particularly for thermophysical property data.

node_a Data Sources node_b Experimental Measurements node_a->node_b node_c Prediction Software node_a->node_c node_d Evaluation & Curation node_b->node_d node_c->node_d node_e NIST ThermoData Engine node_d->node_e node_f Critical Evaluation node_d->node_f node_g Recommended Property Data node_e->node_g node_f->node_g

Applications and Research Context

Understanding these properties is crucial in practical research. For example:

  • Reaction Mechanism Studies: The rotational barrier of 26.1 kJ/mol indicates the energy required for the ethyl group to rotate, which can influence the molecule's conformation during reactions [4]. Furthermore, ab initio studies have specifically used this compound to understand the competition between different elimination pathways (E1, E1cb, E2) when it reacts with various bases in the gas phase [5] [6].
  • Drug Development: While this compound itself is not a drug, the accurate prediction of properties like Log P and water solubility is fundamental in pharmaceutical development for forecasting a compound's absorption, distribution, metabolism, and excretion (ADME) properties [2]. The broader field heavily relies on deep learning models constrained by biological signaling pathways to predict drug response, demonstrating the importance of robust physicochemical data in complex models [7].

Key Comparisons and Conclusions

  • Boiling Point Predictions show variability; the ACD/Labs prediction is very close to the higher experimental value, while the EPISuite prediction is closer to the lower one, highlighting model-dependent results.
  • Melting Point Prediction from EPISuite is reasonably close to the experimental value, with a difference of about 10°C.
  • Critical Data from NIST is particularly valuable as it undergoes a rigorous critical evaluation process, providing a higher degree of confidence than a single experimental measurement [1].

References

2-Fluorobutane group contribution method accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Group Contribution Methods in Brief

Group contribution methods are techniques used to estimate the thermodynamic properties of chemical compounds based on their molecular structures. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atoms, bonds, or functional groups [1] [2].

More advanced methods use a multi-level approach to improve accuracy:

  • Level 1: Uses simple functional groups and is sufficient for simple molecules.
  • Level 2 & 3: Incorporates more complex "polyfunctional" groups to account for proximity effects and distinguish between isomers, leading to more accurate predictions for complex structures [1].

Several established methods exist, such as the Joback method (a first-order method), the Ambrose method (which requires additional inputs like boiling point), and the Marrero-Gani method (which uses a multi-level approach for higher accuracy) [2].

The following diagram illustrates the general workflow of a multi-level group contribution method.

G Start Start: Target Molecule Level1 Level 1 Analysis Break down into primary groups (e.g., CH3, CH2, CH, F) Start->Level1 Level2 Level 2 Analysis Identify polyfunctional groups (e.g., C4H8F) Level1->Level2 For complex molecules Sum Sum Contributions Level1->Sum Basic estimate Level3 Level 3 Analysis (if needed) Identify complex structural groups Level2->Level3 For polycyclic structures Level2->Sum Refined estimate Level3->Sum Final estimate Output Output: Estimated Property Sum->Output

Experimental & Computational Data for 2-Fluorobutane

While a direct accuracy comparison is not available, several studies provide experimental and high-level computational data for this compound. This data is crucial as a benchmark for validating any group contribution method's predictions.

The table below summarizes key properties of this compound identified in the search results.

Property Value / Description Source / Method Citation
Molecular Formula C₄H₉F N/A [3]
Molecular Weight 76.11 g/mol N/A [3]
Synthesis Yield 71.2% Using methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [3]
NMR Data ¹H-NMR and ¹⁹F-NMR provided Experimental (for product identification) [3]
Conformers Three forms identified: Me-trans (most stable), F-trans, H-trans IR/Raman spectroscopy & ab initio calculations [4]
Rotational Barrier 26.1 kJ/mol (for C₂H₅ rotor) Computational (HF/6-31G*) [5]
E2 Reactivity Regiochemistry depends on transition state Ab initio calculations with various nucleophiles [6]

A Framework for Your Accuracy Guide

To create the comparative guide you require, you can proceed with the following approach:

  • Select Group Contribution Methods: Choose a set of methods for evaluation. A recommended starting point would be:

    • Joback Method: As a baseline first-order method.
    • Marrero-Gani Method: For its advanced multi-level approach.
    • Ambrose Method: For properties where it is known to be accurate.
  • Identify Benchmark Properties: Decide which properties to compare. Common targets for group contribution methods include critical properties (temperature, pressure, volume), enthalpy of vaporization, normal boiling point, and liquid density [1] [2].

  • Gather Benchmark Data: Use the experimental data from the studies cited above. For properties not listed, you may need to consult specialized thermodynamic databases or conduct your own literature review to find measured values for this compound.

  • Calculate and Compare: Run the predictions using each method and calculate the error against the benchmark data. You can then rank the methods by their accuracy for each property.

References

2-Fluorobutane purity analysis methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods Mentioned in Literature

The search results indicate a few analytical techniques have been applied to 2-fluorobutane, though without specific procedural details or comparative data.

Analytical Technique Reported Application for this compound Key Information from Search Results
Gas Chromatography (GC) Thermo-stability study and analysis of C4 fluoride compounds [1] Used with FID detection; no specific experimental protocols provided.
Infrared (IR) & Raman Spectroscopy Conformational stability and vibrational assignment [2] Spectra recorded for gas, solid, and liquid; used to identify stable conformers.
Nuclear Magnetic Resonance (NMR) Structural identification for synthesized product [3] Specific 1H-NMR and 19F-NMR chemical shifts reported.

How to Proceed with Your Comparison

Since a direct comparison is not available, constructing your guide will require deriving methods from general principles and related compounds. The workflow below outlines a logical approach.

Start Define Comparison Scope A 1. Identify Key Purity Attributes Start->A B 2. Select Analytical Techniques A->B C 3. Establish Validation Criteria B->C D 4. Conduct Experimental Trials C->D E 5. Compare Quantitative Data D->E

  • Identify Key Purity Attributes: Determine what you are measuring (e.g., chemical purity, structural identity, presence of water, or isomeric composition) [2] [4].
  • Select Analytical Techniques: Choose relevant techniques. Gas Chromatography (GC) is typically optimal for assessing volatile organic compound purity and separating isomers [1]. Spectroscopy like NMR, IR, and Raman is essential for structural confirmation [2] [3].
  • Establish Validation Criteria: Define parameters to evaluate method performance, such as those required for pharmaceutical methods: specificity, accuracy, precision, and robustness [4].
  • Conduct Experimental Trials: Run the same this compound samples through all selected methods to generate comparable data.
  • Compare Quantitative Data: Tabulate performance metrics like detection limits and reproducibility for a head-to-head comparison.

Experimental Design Considerations

For a robust comparison, your guide should detail the experimental design for each method. The following considerations can serve as a starting point.

  • Gas Chromatography (GC)

    • Column Selection: A mid-polarity stationary phase is often best for separating halogenated isomers.
    • Detection: A Flame Ionization Detector (FID) is standard for quantitative analysis of hydrocarbons [1].
    • Method Validation: You would need to establish precision, accuracy, linearity, and the Limit of Detection (LOD) for key impurities [4].
  • Spectroscopic Methods (NMR, IR, Raman)

    • Structural Fingerprinting: 19F-NMR is particularly powerful for directly detecting the fluorine environment in the molecule [3]. IR and Raman spectra provide unique molecular fingerprints useful for identifying different conformers of this compound [2].
    • Quantification: NMR can be used for quantitative analysis to determine the molar percentage of different components in a mixture without separation.

References

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XLogP3

1.9

Dates

Last modified: 04-14-2024

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